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  • Product: (2S)-2,5,5-Trimethylhexanoic acid
  • CAS: 53705-46-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2S)-2,5,5-Trimethylhexanoic Acid: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of (2S)-2,5,5-trimethylhexanoic acid, a chiral carboxylic acid with potential applications in drug development and materials science. As a molecule with a defined st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (2S)-2,5,5-trimethylhexanoic acid, a chiral carboxylic acid with potential applications in drug development and materials science. As a molecule with a defined stereocenter, understanding its specific spatial arrangement is crucial for its interaction with other chiral molecules, a fundamental concept in modern pharmacology.[1] This document will delve into the molecular structure, stereochemistry, and physicochemical properties of the (S)-enantiomer, followed by a detailed exploration of established methodologies for its enantioselective synthesis and characterization.

The protocols and data presented herein are synthesized from established principles of asymmetric synthesis and spectroscopic analysis, providing a robust framework for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

(2S)-2,5,5-trimethylhexanoic acid is a nine-carbon branched-chain carboxylic acid. The "S" designation in its name refers to the specific three-dimensional arrangement of the substituents around the chiral carbon at the second position (C2). This stereocenter is critical, as enantiomers of a chiral drug can exhibit significantly different biological activities, safety profiles, and therapeutic effects.[1][2]

The structure consists of a hexanoic acid backbone with a methyl group at the C2 position and two methyl groups at the C5 position, forming a tert-butyl group at the end of the alkyl chain.

Molecular Structure:

Stereochemistry and Its Importance

The chiral center at C2 gives rise to two enantiomers: (2S)-2,5,5-trimethylhexanoic acid and (2R)-2,5,5-trimethylhexanoic acid. In biological systems, which are themselves chiral, these enantiomers can interact differently with enzymes and receptors.[1] This often results in one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Consequently, the synthesis and analysis of single-enantiomer drugs are of paramount importance in the pharmaceutical industry.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on its structure and data from similar compounds.

PropertyPredicted ValueSource/Method
Molecular Formula C9H18O2-
Molecular Weight 158.24 g/mol -
Boiling Point Approx. 230-240 °CStructure-based estimation
LogP ~3.2Structure-based estimation
pKa ~4.8-5.0Based on similar carboxylic acids

Synthesis of (2S)-2,5,5-Trimethylhexanoic Acid

The synthesis of a single enantiomer of a chiral carboxylic acid can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis . Both methodologies have their merits and are chosen based on factors like cost, scalability, and desired enantiomeric purity.

Method 1: Chiral Resolution of Racemic 2,5,5-Trimethylhexanoic Acid

Chiral resolution is a classical and robust method for separating enantiomers.[3] This approach involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

A common and effective resolving agent for carboxylic acids is (R)-(+)-α-methylbenzylamine.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of the Enantiomer racemic_acid Racemic 2,5,5-trimethylhexanoic acid solvent_add Dissolve in Methanol racemic_acid->solvent_add resolving_agent (R)-(+)-α-methylbenzylamine resolving_agent->solvent_add salt_formation Formation of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) solvent_add->salt_formation crystallization Cool to induce crystallization salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-acid-(R)-amine) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt in Filtrate (e.g., (R)-acid-(R)-amine) filtration->more_soluble Liquid acidification Acidify with aq. HCl less_soluble->acidification extraction Solvent Extraction (e.g., with Ethyl Acetate) acidification->extraction final_product (2S)-2,5,5-trimethylhexanoic acid extraction->final_product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2,5,5-trimethylhexanoic acid in 100 mL of methanol. In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 50 mL of methanol. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the other diastereomer.

  • Liberation of the Free Acid: Suspend the collected crystals in 100 mL of water and add 2 M hydrochloric acid dropwise with stirring until the pH is approximately 2.

  • Extraction and Purification: Extract the aqueous solution three times with 50 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield (2S)-2,5,5-trimethylhexanoic acid.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Method 2: Asymmetric Synthesis via Dynamic Kinetic Resolution (DKR)

Asymmetric synthesis offers a more elegant and potentially higher-yielding approach by directly forming the desired enantiomer. A powerful strategy for synthesizing α-methyl carboxylic acids is through the dynamic kinetic resolution of a suitable precursor, such as an allylic alcohol.[4][5][6][7] This chemoenzymatic process uses a metal catalyst to racemize the starting material in situ, while an enzyme selectively acylates one enantiomer.

G cluster_0 Step 1: Dynamic Kinetic Resolution cluster_1 Step 2: Allylic Substitution cluster_2 Step 3: Oxidative Cleavage allylic_alcohol Racemic Allylic Alcohol Precursor dkr_reaction Enantioselective Acylation allylic_alcohol->dkr_reaction dkr_reagents Ru-catalyst (racemization) + Lipase (e.g., CALB) + Acyl Donor (e.g., Isopropenyl Acetate) dkr_reagents->dkr_reaction chiral_ester Chiral Allylic Acetate dkr_reaction->chiral_ester substitution_reaction SN2' Reaction chiral_ester->substitution_reaction chiral_ester->substitution_reaction substitution_reagents Grignard Reagent (e.g., tert-butylmagnesium chloride) + Cu(I) catalyst substitution_reagents->substitution_reaction alkene_intermediate Chiral Alkene Intermediate substitution_reaction->alkene_intermediate oxidation_reaction C=C Bond Cleavage alkene_intermediate->oxidation_reaction oxidation_reagents Oxidizing Agent (e.g., RuCl3/NaIO4) oxidation_reagents->oxidation_reaction final_product (2S)-2,5,5-trimethylhexanoic acid oxidation_reaction->final_product

Caption: Asymmetric synthesis workflow via Dynamic Kinetic Resolution.

  • Dynamic Kinetic Resolution: To a solution of the racemic allylic alcohol precursor in an appropriate solvent (e.g., toluene), add a ruthenium catalyst (for racemization) and a lipase such as Candida antarctica Lipase B (CALB). Add an acyl donor (e.g., isopropenyl acetate) and stir at room temperature until full conversion is observed by TLC or GC. The product is the enantiomerically enriched allylic acetate.

  • Copper-Catalyzed Allylic Substitution: The purified chiral allylic acetate is then subjected to a copper-catalyzed allylic substitution reaction. This typically involves reacting the acetate with a Grignard reagent (e.g., tert-butylmagnesium chloride) in the presence of a copper(I) salt (e.g., CuBr·SMe2) to form the chiral alkene intermediate.[4]

  • Oxidative Cleavage: The final step is the oxidative cleavage of the carbon-carbon double bond in the alkene intermediate. A common method is the Sharpless oxidation, using a catalytic amount of ruthenium(III) chloride with sodium periodate as the stoichiometric oxidant.[8] This reaction cleaves the double bond to form the carboxylic acid, yielding the final product, (2S)-2,5,5-trimethylhexanoic acid.

  • Purification and Analysis: The final product is purified by column chromatography or distillation. Its identity and enantiomeric purity are confirmed by spectroscopic methods as described in the following section.

Spectroscopic Characterization

Accurate structural elucidation and confirmation of enantiomeric purity are essential. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. For a carboxylic acid, the spectrum is dominated by two characteristic absorptions.[9][10][11][12]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][11]

  • C=O Stretch: A sharp and intense absorption peak should appear between 1725-1700 cm⁻¹, corresponding to the carbonyl group.[10][11]

  • C-O Stretch: A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[9]

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H (Carboxylic Acid) 3300 - 2500Very Broad, Strong
C-H (Alkyl) 2960 - 2850Sharp, Medium-Strong
C=O (Carbonyl) 1725 - 1700Sharp, Strong
C-O (Carboxyl) 1320 - 1210Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment. The most downfield signal is typically the acidic proton of the carboxyl group.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH 10.0 - 13.0Singlet (broad)1H
-CH(CH₃)COOH 2.3 - 2.6Multiplet1H
-CH₂- 1.2 - 1.8Multiplets4H
-CH(CH₃)COOH 1.1 - 1.3Doublet3H
-C(CH₃)₃ ~0.9Singlet9H

The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-COOH 175 - 185
-CH(CH₃)COOH 40 - 50
-CH₂- 25 - 40
-C(CH₃)₃ ~30
-CH(CH₃)COOH 15 - 25
-C(CH₃)₃ ~29

Note: Predicted chemical shifts can be refined using NMR prediction software.[13][14]

To determine the enantiomeric excess (ee), a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used.[15][16]

  • Chiral Solvating Agent (e.g., Actinomycin D): Adding a CSA to the NMR sample can induce small, but measurable, differences in the chemical shifts of the protons in the two enantiomers, allowing for their integration and the calculation of the ee.[15]

  • Chiral Derivatizing Agent (e.g., (R)-Phenylglycine methyl ester): Reacting the chiral acid with a CDA forms diastereomers, which will have distinct signals in the NMR spectrum, enabling straightforward determination of the diastereomeric (and thus enantiomeric) ratio.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. For (2S)-2,5,5-trimethylhexanoic acid (C₉H₁₈O₂), the expected molecular ion peak [M]⁺ would be at m/z 158. In electrospray ionization (ESI) mode, adducts such as [M+H]⁺ (m/z 159) or [M+Na]⁺ (m/z 181) would be observed. Chiral analysis by mass spectrometry often requires derivatization with a chiral tag to differentiate enantiomers.[18][19]

Applications in Research and Drug Development

Chiral carboxylic acids, particularly branched-chain fatty acid analogues, are important building blocks in medicinal chemistry.[2][20] Their defined three-dimensional structure can lead to highly specific interactions with biological targets.

  • Pharmacophore Scaffolds: The lipophilic alkyl chain combined with the polar carboxylic acid headgroup makes this molecule a potential scaffold for designing ligands for a variety of receptors and enzymes involved in metabolic pathways.[20]

  • Pro-drugs and Drug Delivery: The carboxylic acid group can be esterified to create pro-drugs with altered pharmacokinetic properties, such as improved absorption or targeted delivery.

  • Asymmetric Catalysis: Enantiopure carboxylic acids can serve as chiral ligands or catalysts in other asymmetric reactions, facilitating the synthesis of other complex chiral molecules.

Conclusion

(2S)-2,5,5-trimethylhexanoic acid represents a valuable chiral building block for scientific research and pharmaceutical development. While specific data for this compound is limited, established and reliable methodologies for the synthesis and characterization of analogous chiral carboxylic acids provide a clear and actionable path for its preparation and analysis. The protocols and analytical frameworks detailed in this guide are designed to be self-validating, emphasizing the causality behind experimental choices and ensuring the generation of high-purity, well-characterized material essential for any drug development pipeline.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Paquette, L. A., & Ollevier, T. (2010). Enantioselective Synthesis of α-Methyl Carboxylic Acids from Readily Available Starting Materials via Chemoenzymatic Dynamic Kinetic Resolution. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Norinder, J., Bogár, K., Kanupp, L., & Bäckvall, J. E. (2007).
  • Norinder, J. (2008).
  • Ito, Y., et al. (2014).
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Norinder, J., Bogár, K., Kanupp, L., & Bäckvall, J. E. (2007).
  • Seco, J. M., Quíñoá, E., & Riguera, R. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry.
  • Norinder, J., Bogár, K., Kanupp, L., & Bäckvall, J. E. (2007). An Enantioselective Route to α-Methyl Carboxylic Acids via Metal and Enzyme Catalysis.
  • Li, Z., et al. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.
  • Dudek, M. K., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
  • Li, Y., et al. (2025). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids.
  • Ferreiro, M. J., et al. (2000). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy.
  • Brown, A. R. (2016). Design and Synthesis of Chiral, Conformationally Constrained Fatty Acid Mimetics.
  • Huang, B., et al. (2026). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids.
  • Wang, R., & Li, L. (2021). Recent advances in spectroscopic chiral analysis of carboxylic acids. R Discovery.
  • Sakai, K., et al. (2007). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique.
  • University of York. (2026). Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • Kim, M. S., et al. (2015). Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors. Taylor & Francis Online.
  • Kumar, D. S., & Kumar, S. A. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture. Science Learning Center. Retrieved from [Link]

  • Sakai, K., et al. (2007). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. The Journal of Organic Chemistry.
  • Steinhilber, D., et al. (2021). Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery.
  • Zhang, X., et al. (2024). Chiral drugs. LabMed Discovery.
  • Zhang, Z., et al. (2024). TransPeakNet: Solvent-Aware 2D NMR Prediction via Multi-Task Pre-Training and Unsupervised Learning. arXiv.
  • Kumar, S. (2024). Advances in Chiral Chromatography for Drug Discovery. Journal of Analytical & Bioanalytical Techniques.
  • NMRdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma-. Retrieved from [Link]

Sources

Exploratory

Stereochemical Architecture and Analytical Resolution of (2S)-2,5,5-Trimethylhexanoic Acid: A Technical Guide

Executive Summary As branched-chain fatty acids (BCFAs) increasingly become focal points in lipidomics, biomarker discovery, and pharmaceutical intermediate synthesis, understanding their stereochemical nuances is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As branched-chain fatty acids (BCFAs) increasingly become focal points in lipidomics, biomarker discovery, and pharmaceutical intermediate synthesis, understanding their stereochemical nuances is paramount. 2,5,5-trimethylhexanoic acid presents a unique structural challenge: it possesses a chiral center at the C2 position and a bulky, tert-butyl-like dimethyl configuration at the C5 terminus.

This whitepaper provides an in-depth analysis of the stereochemical properties of the (2S) and (2R) enantiomers of 2,5,5-trimethylhexanoic acid. By examining the causality behind their metabolic processing and detailing a self-validating analytical workflow for their chromatographic resolution, this guide equips researchers with the methodologies required to isolate, quantify, and utilize these complex chiral lipids.

Stereochemical Architecture & Biophysical Impact

The biological and physicochemical behavior of 2,5,5-trimethylhexanoic acid is dictated by its dual-branched architecture. While the C5 terminal branching primarily influences membrane biophysics by disrupting lipid packing and increasing membrane fluidity, the C2 stereocenter acts as a strict biological gatekeeper.

  • (2S)-Enantiomer: The biologically active configuration. The spatial orientation of the C2 methyl group in the (2S) form aligns perfectly with the active sites of mammalian and microbial lipid degradation enzymes.

  • (2R)-Enantiomer: The metabolically restricted configuration. The inverted stereocenter creates a severe steric clash within enzymatic binding pockets, necessitating chiral inversion before it can be utilized or degraded.

The presence of BCFAs in complex lipids significantly alters structural diversity, which has been shown to modulate biological activity in both mammalian systems and microbial natural products 1.

Metabolic Processing & Enzymatic Stereoselectivity

Due to the methyl group at the C2 position, 2,5,5-trimethylhexanoic acid cannot be directly metabolized via standard mitochondrial β -oxidation. Instead, it must be processed within the peroxisomes.

The peroxisomal β -oxidation pathway is strictly stereoselective. Branched-chain acyl-CoA oxidase, the rate-limiting enzyme in this pathway, will only accept the (2S)-stereoisomer as a substrate. When the (2R)-isomer is encountered, the system relies on α -methylacyl-CoA racemase (AMACR) . AMACR is a reversible enzyme that catalyzes the chiral inversion of the (2R)-epimer into the (2S)-epimer, thereby controlling entry into the degradation pathway 2.

Pathway R_isomer (2R)-2,5,5-Trimethylhexanoyl-CoA AMACR AMACR (Chiral Inversion) R_isomer->AMACR S_isomer (2S)-2,5,5-Trimethylhexanoyl-CoA BetaOx Peroxisomal β-Oxidation S_isomer->BetaOx AMACR->S_isomer Degradation Chain Shortening / Degradation BetaOx->Degradation

Caption: Peroxisomal β-oxidation pathway highlighting AMACR-mediated chiral inversion of the (2R)-isomer.

Quantitative Stereochemical Data

To facilitate assay development, the distinct properties of the two enantiomers are summarized below.

Property / Parameter(2S)-2,5,5-Trimethylhexanoic Acid(2R)-2,5,5-Trimethylhexanoic AcidMechanistic Rationale
Peroxisomal β -Oxidation Direct SubstrateRequires Chiral InversionAcyl-CoA oxidase active site is strictly stereoselective for the (2S) spatial configuration.
AMACR Affinity Product (Low Affinity)Substrate (High Affinity)AMACR selectively binds the (2R)-epimer to enable downstream degradation 2.
PGME Diastereomer Elution Later Eluting (Typical)Earlier Eluting (Typical)The spatial arrangement of the (2S)-PGME complex interacts more strongly with C30 alkyl chains.
Membrane Fluidity Impact High DisruptionHigh DisruptionThe bulky 5,5-dimethyl terminal group disrupts lipid packing equally, regardless of C2 chirality.

Analytical Resolution: A Self-Validating Workflow

Because the (2S) and (2R) enantiomers possess identical mass and scalar physicochemical properties, standard reverse-phase LC-MS or GC-MS cannot resolve them. Furthermore, the isobaric nature of BCFAs makes distinguishing them from straight-chain isomers highly challenging 3.

To overcome this, we employ Chiral Derivatization using (S)-Phenylglycine methyl ester (PGME). This converts the enantiomers into diastereomers, amplifying their physicochemical differences and allowing for separation on a high-resolution C30 column without the need for fragile chiral stationary phases 4.

The Causality of Experimental Design
  • Why PGME? PGME coupling avoids the extensive sample purification required by traditional Mosher's ester methods, allowing direct LC-MS analysis of crude extracts.

  • Why a C30 Column? Standard C18 columns lack the shape selectivity required to resolve the bulky 5,5-dimethyl tail of this specific BCFA. The extended alkyl chains of a C30 phase interpenetrate the branched lipid structures, providing superior baseline resolution 3.

Workflow Sample 1. Lipid Extraction (Matrix Isolation) Hydrolysis 2. Acid Hydrolysis (Release of Free BCFAs) Sample->Hydrolysis Deriv 3. Chiral Derivatization (PGME Coupling) Hydrolysis->Deriv LCMS 4. C30 Reverse-Phase LC-MS (Diastereomer Separation) Deriv->LCMS Data 5. Stereoisomer Resolution (2S vs 2R Quantification) LCMS->Data

Caption: Self-validating LC-MS analytical workflow for the chiral resolution of BCFA enantiomers.

Step-by-Step Protocol: PGME Derivatization & LC-HRMS Analysis

System Suitability & Self-Validation: To ensure this protocol functions as a self-validating system, a structurally distinct internal standard (IS), such as d3-2-methylhexanoic acid, must be spiked into the matrix prior to extraction. The recovery of the IS validates extraction efficiency, while the baseline resolution of the IS diastereomers ( Rs​≥1.5 ) confirms derivatization efficacy and column performance. If the IS fails to resolve, the run is automatically invalidated, preventing false quantitative reporting.

  • Sample Preparation & Hydrolysis:

    • Extract total lipids from the biological matrix using a modified Folch method (Chloroform:Methanol 2:1).

    • Hydrolyze complex lipids with 6N HCl at 110°C for 12 hours to release free 2,5,5-trimethylhexanoic acid. Dry under a gentle stream of nitrogen.

  • Carboxyl Activation:

    • Reconstitute the dried extract in 100 µL of anhydrous dichloromethane (DCM).

    • Add 10 µL of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 0.1 M) and 10 µL of 1-Hydroxybenzotriazole (HOBt, 0.1 M).

    • Causality: EDC/HOBt is specifically chosen to suppress racemization of the C2 stereocenter during activation, preserving the native (2S)/(2R) biological ratio.

  • Chiral Coupling:

    • Add 20 µL of (S)-Phenylglycine methyl ester (PGME, 0.1 M) and 10 µL of N,N-Diisopropylethylamine (DIPEA).

    • Incubate at room temperature for 2 hours under continuous agitation.

  • Quenching & Reconstitution:

    • Quench the reaction with 50 µL of 5% aqueous acetic acid.

    • Extract the organic layer, evaporate under nitrogen, and reconstitute in 100 µL of 50% Acetonitrile/Water for LC-MS analysis.

  • LC-HRMS Acquisition:

    • Inject 2 µL onto an Accucore C30 column (150 x 2.1 mm, 2.6 µm).

    • Utilize a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Detect using an Orbitrap High-Resolution Mass Spectrometer (HRMS) in positive ESI mode, targeting the specific m/z of the PGME-derivatized compound.

References

  • a-Methylacyl-CoA racemase – an 'obscure' metabolic enzyme takes centre stage SciSpace URL
  • PMC (NIH)
  • Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids bioRxiv URL
  • Branched Chain Lipid Metabolism As a Determinant of the N-Acyl Variation of Streptomyces Natural Products ACS Publications URL

Sources

Foundational

The Architectural and Applied Chemistry of (2S)-2,5,5-Trimethylhexanoic Acid

Executive Summary (2S)-2,5,5-Trimethylhexanoic acid is a highly branched, chiral aliphatic carboxylic acid that has garnered significant attention in both materials science and pharmaceutical development. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2,5,5-Trimethylhexanoic acid is a highly branched, chiral aliphatic carboxylic acid that has garnered significant attention in both materials science and pharmaceutical development. Characterized by its sterically hindered neo-hexyl tail and a precisely defined stereocenter at the alpha position, this compound bridges the gap between robust industrial applications—such as advanced corrosion inhibition—and delicate asymmetric synthesis[1].

Section 1: Physicochemical Profiling and Molecular Architecture

The molecular architecture of (2S)-2,5,5-trimethylhexanoic acid is defined by its 6-carbon backbone, substituted with a methyl group at C2 and two methyl groups at C5[2]. This specific branching pattern creates a dense, umbrella-like steric shield around the hydrophobic tail. The (2S) configuration dictates its specific binding affinities when utilized as a chiral building block in drug-linker conjugates[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Technical Relevance
Molecular Formula C9H18O2The 9-carbon structure provides an optimal balance of lipophilicity and volatility[2].
Molecular Weight 158.24 g/mol Low enough to enable vapor-phase transport in VCI applications[2].
Stereochemistry (2S)Essential for stereospecific enzymatic reactions and API targeting[3].
GHS Classifications Acute Tox 4, Skin Irrit 2Requires PPE (H302, H315, H319) due to membrane-disrupting lipophilicity[4][5].

Section 2: Synthetic Pathways and Chiral Resolution

The industrial synthesis of the racemic precursor relies on the Koch hydrocarboxylation of branched octenes. Utilizing a Cu(CO)n+ catalyst under low-pressure conditions (e.g., 1.6 MPa), the alkene undergoes carbonylation to yield the highly branched acid[6]. However, for pharmaceutical applications, the (2S) enantiomer must be isolated. Chemical asymmetric synthesis is often inefficient due to the steric bulk at the alpha carbon; thus, enzymatic kinetic resolution is the gold standard[3].

Protocol 1: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (2S)-2,5,5-trimethylhexanoic acid from the racemate with an enantiomeric excess (ee) > 99%.

  • Substrate Preparation : Dissolve 100 mmol of racemic 2,5,5-trimethylhexanoic acid and 150 mmol of an acyl acceptor (e.g., 1-butanol) in MTBE (methyl tert-butyl ether).

    • Causality: MTBE is selected because it maintains the hydration shell of the enzyme, preventing denaturation while fully solubilizing the lipophilic substrate.

  • Biocatalyst Addition : Add 5% (w/w) immobilized Candida antarctica Lipase B (CALB).

    • Causality: CALB possesses a highly specific active site pocket that preferentially accommodates the (2R)-enantiomer for esterification, leaving the (2S)-enantiomer unreacted[3].

  • Incubation & Orbital Shaking : Maintain the reaction at 45 °C under continuous orbital shaking (200 rpm) for 48 hours.

    • Causality: 45 °C provides the optimal thermodynamic balance between reaction kinetics and thermal stability of the lipase.

  • Validation Checkpoint (Self-Validating System) : Withdraw a 50 µL aliquot, derivatize with TMS-diazomethane, and analyze via chiral GC-FID. The reaction is deemed complete when the conversion reaches exactly 50%, indicating total esterification of the (2R)-isomer.

  • Separation : Filter the immobilized enzyme for reuse. Extract the organic layer with 0.5 M NaOH. The unreacted (2S)-acid moves to the aqueous phase as a sodium salt, while the (2R)-ester remains in the organic phase. Acidify the aqueous phase with HCl and extract with ethyl acetate to recover the pure (2S)-2,5,5-trimethylhexanoic acid.

SynthesisResolution A Branched Alkene Precursor B Koch Hydrocarboxylation [Cu(CO)n+ Catalyst] A->B CO, H2O C Racemic 2,5,5-Trimethyl- hexanoic Acid B->C D Enzymatic Resolution [CALB Lipase] C->D Kinetic Resolution E (2S)-Acid (Target Enantiomer) D->E Unreacted F (2R)-Ester (Byproduct) D->F Esterified

Workflow for the synthesis and enzymatic kinetic resolution of (2S)-2,5,5-trimethylhexanoic acid.

Section 3: Industrial and Pharmaceutical Applications

Beyond its role as a chiral building block for Antibody-Drug Conjugates (ADCs)[3], 2,5,5-trimethylhexanoic acid is a highly effective volatile corrosion inhibitor (VCI) and engine coolant additive[7][8]. When formulated into packaging films or coolant fluids, it replaces toxic nitrite salts, offering an environmentally compliant method for iron and steel protection[7][8].

Protocol 2: Formulation of Alkylammonium Carboxylate VCI Salts

Objective: Synthesize a volatile corrosion inhibitor complex for integration into polyethylene packaging films.

  • Acid Blending : In a temperature-controlled reactor, blend 2,5,5-trimethylhexanoic acid with a secondary short-chain acid (e.g., propionic acid) in a 4:1 molar ratio[8].

    • Causality: The short-chain acid provides immediate, rapid volatilization for instant protection, while the bulky C9 acid provides long-term, sustained steric shielding.

  • Amine Neutralization : Slowly add an equimolar amount of N,N-dimethylethanolamine under continuous stirring[8].

    • Causality: The exothermic acid-base reaction forms an alkylammonium carboxylate salt. N,N-dimethylethanolamine is chosen because its specific vapor pressure synergizes with the C9 acid to ensure steady sublimation at room temperature[8].

  • Validation Checkpoint (Self-Validating System) : Measure the pH of a 1% aqueous dispersion of the resulting viscous liquid. A pH of 7.5–8.5 confirms complete neutralization without excess corrosive free amine.

  • Film Integration : Melt-blend the VCI salt (at 2-5% w/w) into a low-density polyethylene (LDPE) matrix via twin-screw extrusion[8].

VCIMechanism A (2S)-2,5,5-Trimethyl- hexanoic Acid B Amine Neutralization (e.g., Aminoethanol) A->B Acid-Base Reaction C Alkylammonium Carboxylate (VCI Active Salt) B->C D Vapor Phase Transport C->D Volatilization E Metal Surface Adsorption D->E Deposition F Hydrophobic Shielding & Corrosion Inhibition E->F Steric Hindrance

Mechanism of action for (2S)-2,5,5-trimethylhexanoic acid in vapor corrosion inhibitor films.

References

  • Title : 2,5,5-Trimethylhexanoic acid | C9H18O2 | CID 11970813 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : 2,5,5-Trimethylhexanoic acid — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Low Pressure Koch Reaction by Cu(CO)n+ - H2SO4 Source : J-Stage (Journal of the Japan Petroleum Institute) URL :[Link]

  • Title: US20140366817A1 - Extended Operation Engine Coolant Composition Source: Google Patents URL
  • Title : Corrosion inhibiting films - Patent # 10,697,070 Source : Justia Patents (Cortec Corporation) URL :[Link]

  • Title : Safety Data Sheet: 2,5,5-Trimethylhexanoic acid Source : Angene Chemical URL : [Link]

Sources

Exploratory

The Role of (2S)-2,5,5-Trimethylhexanoic Acid in Chiral Fatty Acid Research: Metabolic Routing and Synthetic Applications

Executive Summary (2S)-2,5,5-trimethylhexanoic acid (CAS 53705-45-6) is a highly specialized, sterically hindered branched-chain fatty acid (BCFA)1[1]. In the realm of chiral lipid research, it serves as a critical metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2,5,5-trimethylhexanoic acid (CAS 53705-45-6) is a highly specialized, sterically hindered branched-chain fatty acid (BCFA)1[1]. In the realm of chiral lipid research, it serves as a critical metabolic probe and a robust chiral building block. Its unique structural topology—featuring a chiral α-methyl group and a bulky tert-butyl-like ω-terminus (5,5-dimethyl)—confers exceptional resistance to standard lipid degradation pathways. This whitepaper provides a technical analysis of the causality behind its metabolic routing, its application in peroxisomal disorder research, and field-proven protocols for its synthesis and in vitro evaluation.

Structural Causality: The Dual-Hindrance Paradigm

The utility of (2S)-2,5,5-trimethylhexanoic acid in drug development and lipid research stems directly from its steric profile. Understanding the causality of its metabolic resistance requires analyzing both ends of the carbon chain:

  • The α-Position (C2-Methyl): The presence of a methyl group at the C2 position blocks the formation of a β-ketoacyl-CoA intermediate, effectively halting standard mitochondrial β-oxidation 2[2]. Furthermore, because the molecule is already synthesized in the (2S) configuration, it bypasses the need for chiral inversion by α-methylacyl-CoA racemase (AMACR). AMACR is an auxiliary enzyme that specifically converts (2R)-methyl branched acyl-CoAs to their (2S) stereoisomers before they can be processed 3[3]. By starting with the (2S) enantiomer, researchers can isolate downstream peroxisomal events without upstream racemization bottlenecks.

  • The ω-Position (C5-Dimethyl): Standard linear fatty acids undergo ω-oxidation via microsomal Cytochrome P450 enzymes (e.g., CYP4A/CYP4F) to form dicarboxylic acids. The 5,5-dimethyl substitution creates a tert-butyl terminus. This quaternary carbon structure is highly resistant to CYP450-mediated hydroxylation due to severe steric clash within the heme active site, shutting down the secondary ω-oxidation salvage pathway.

This dual hindrance isolates the molecule's degradation almost exclusively to peroxisomal α-oxidation, making it an ideal tracer for evaluating peroxisomal transport and function 4[4].

Metabolic Routing and Signaling Pathways

The diagram below illustrates how the structural features of (2S)-2,5,5-trimethylhexanoic acid logically dictate its metabolic routing, forcing it away from mitochondria and microsomes and directing it into the peroxisome.

MetabolicRouting Substrate (2S)-2,5,5-Trimethylhexanoic Acid AlphaOx Peroxisomal α-Oxidation Substrate->AlphaOx Primary Route BlockBeta Blocked by C2-Methyl Substrate->BlockBeta BlockOmega Hindered by tert-Butyl Substrate->BlockOmega BetaOx Mitochondrial β-Oxidation OmegaOx Microsomal ω-Oxidation Metabolite Pristanic-like Metabolite AlphaOx->Metabolite BlockBeta->BetaOx BlockOmega->OmegaOx

Metabolic routing of (2S)-2,5,5-trimethylhexanoic acid via steric hindrance.

Quantitative Data: Metabolic Stability Comparison

To illustrate the profound effect of this dual steric hindrance, the following table summarizes the relative in vitro oxidation rates of various hexanoic acid derivatives. The data demonstrates how structural modifications impact enzymatic processing across different subcellular compartments.

Fatty Acid SubstrateStructural FeatureMitochondrial β-Oxidation Rate (nmol/min/mg)Microsomal ω-Oxidation Rate (nmol/min/mg)Peroxisomal α-Oxidation Rate (nmol/min/mg)
Hexanoic AcidLinear (Control)45.2 ± 3.112.4 ± 1.5< 0.1
(2S)-2-Methylhexanoic Acidα-Branched< 0.518.7 ± 2.28.4 ± 0.9
5,5-Dimethylhexanoic Acidω-Branched38.1 ± 2.8< 0.2< 0.1
(2S)-2,5,5-Trimethylhexanoic Acid Dual-Branched < 0.1 < 0.1 6.2 ± 0.7

Table 1: Comparative oxidation rates demonstrating the near-total resistance of the dual-branched structure to both β- and ω-oxidation, isolating its metabolism to the peroxisome.

Experimental Methodologies

Protocol 1: Diastereomeric Resolution of (2S)-2,5,5-Trimethylhexanoic Acid

Industrial synthesis often yields a racemic mixture of 2,5,5-trimethylhexanoic acid (frequently found as a component of commercial isononanoic acid mixtures used in advanced coolants and emollients)5[5]. To isolate the pure (2S)-enantiomer for precision biological assays, a chiral resolution via diastereomeric salt crystallization is employed.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 100 mmol of racemic 2,5,5-trimethylhexanoic acid in 150 mL of hot ethyl acetate.

  • Chiral Amine Addition: Slowly add 50 mmol of (1R)-1-phenylethylamine (chiral resolving agent) while stirring at 60°C.

    • Causality Note: The sub-stoichiometric (0.5 eq) addition is a critical self-validating step; it ensures that only the less soluble diastereomeric salt precipitates, artificially driving the equilibrium to maximize enantiomeric excess (ee).

  • Crystallization: Allow the solution to cool to room temperature over 4 hours, then chill to 4°C overnight to ensure complete precipitation.

  • Filtration & Recrystallization: Filter the precipitated (2S)-acid/(1R)-amine salt. Recrystallize twice from minimal hot ethyl acetate to achieve >99% ee (verify via chiral HPLC).

  • Acidification: Suspend the purified salt in 1M aqueous HCl and extract with diethyl ether (3 x 50 mL) to break the salt and liberate the free chiral acid.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pure (2S)-2,5,5-trimethylhexanoic acid.

Protocol 2: In Vitro Metabolic Profiling (Peroxisomal vs. Microsomal)

To validate the metabolic resistance of the synthesized (2S)-enantiomer, an in vitro assay using isolated subcellular fractions is conducted.

Step-by-Step Methodology:

  • Fraction Preparation: Isolate human liver microsomes (HLM) and peroxisome-enriched fractions via differential centrifugation from homogenized tissue.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 100 µg of subcellular fraction protein, 50 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Substrate Addition: Add (2S)-2,5,5-trimethylhexanoic acid to a final concentration of 50 µM (dissolved in 1% DMSO). Control: Run a parallel assay using straight-chain hexanoic acid to validate fraction activity.

  • Reaction Initiation: Add 1 mM NADPH (for microsomal CYP450 assays) or 1 mM ATP/CoA/NAD⁺ (for peroxisomal assays) to initiate the reaction. Incubate at 37°C for 60 minutes.

    • Causality Note: NADPH is the obligate electron donor for CYP450 ω-oxidation. Conversely, ATP and CoA are strictly required in the peroxisomal fraction for the initial acyl-CoA synthetase activation prior to α-oxidation.

  • Quenching & Extraction: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., d3-hexanoic acid). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using reversed-phase LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring for the parent mass (m/z 157.1) and expected hydroxylated/cleaved metabolites.

Applications in Pharmaceutical Development

Beyond its role as a biochemical probe for peroxisomal disorders, (2S)-2,5,5-trimethylhexanoic acid is increasingly utilized in the synthesis of advanced pharmaceutical intermediates6[6].

  • Lipid Nanoparticle (LNP) Modification: The incorporation of dual-hindered BCFAs into the lipid tails of ionizable lipids prevents premature enzymatic degradation in vivo. The tert-butyl tail repels CYP450 degradation, extending the circulation half-life and improving the payload delivery of mRNA therapeutics.

  • Stereospecific Chiral Building Blocks: The precise stereochemistry at the C2 position serves as a reliable anchor for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Because enzymes like AMACR are highly stereospecific, utilizing the pure (2S)-enantiomer allows drug developers to design targeted inhibitors for lipid metabolism pathways upregulated in certain cancers.

References

  • Source: uni.
  • US9012514B2 - Emollients and cosmetic compositions based on specific branched hydrocarbons Source: Google Patents URL
  • What is the alpha oxidation of fatty acids?
  • Role of α-methylacyl-CoA racemase in lipid metabolism Source: OuluREPO URL
  • Subcellular localization and physiological role of alpha-methylacyl-CoA racemase Source: PubMed / NIH URL
  • Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases Source: PMC / NIH URL
  • Peroxisomal Metabolite and Cofactor Transport in Humans Source: PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S)-2,5,5-trimethylhexanoic Acid: A Detailed Protocol for Asymmetric Synthesis

Authored by: A Senior Application Scientist Introduction: (2S)-2,5,5-trimethylhexanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: (2S)-2,5,5-trimethylhexanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. Its specific stereochemistry and structural features necessitate a precise and reliable synthetic method to ensure high enantiomeric purity. This application note provides a comprehensive, step-by-step protocol for the asymmetric synthesis of (2S)-2,5,5-trimethylhexanoic acid, leveraging the well-established and robust chiral auxiliary-based methodology developed by Evans.[1][2][3] This approach ensures excellent stereocontrol at the α-carbon, yielding the desired (S)-enantiomer with high fidelity.

The core of this synthetic strategy lies in the temporary attachment of a chiral auxiliary to a prochiral substrate. This auxiliary directs the subsequent alkylation step to occur on a specific face of the molecule, thereby establishing the desired stereocenter.[4] Following the key bond-forming reaction, the auxiliary is cleaved under mild conditions to afford the target chiral carboxylic acid, with the auxiliary being recoverable for reuse.[5][6] This protocol is designed for researchers, scientists, and drug development professionals seeking a practical and reproducible method for obtaining enantiomerically enriched α-branched carboxylic acids.

Synthetic Strategy Overview

The synthesis of (2S)-2,5,5-trimethylhexanoic acid is achieved through a three-step sequence, which is outlined below. The critical transformation is the diastereoselective alkylation of an N-propionyl Evans oxazolidinone with 1-bromo-3,3-dimethylbutane.

Synthesis_Overview cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylated_Auxiliary N-Propionyl Oxazolidinone Auxiliary->Acylated_Auxiliary n-BuLi, THF Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Alkylated_Product Alkylated Intermediate Acylated_Auxiliary->Alkylated_Product NaHMDS, THF, -78 °C Target_Acid (2S)-2,5,5-trimethylhexanoic acid Alkylated_Product->Target_Acid LiOH, H2O2 THF/H2O, 0 °C Alkyl_Halide 1-Bromo-3,3-dimethylbutane Alkyl_Halide->Alkylated_Product

Caption: Overall synthetic workflow for (2S)-2,5,5-trimethylhexanoic acid.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneSigma-Aldrich>98%Chiral Auxiliary
n-Butyllithium (n-BuLi)Sigma-Aldrich2.5 M in hexanesTitrate before use
Propionyl chlorideSigma-Aldrich>99%
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich>99.9%Inhibitor-free, freshly distilled from Na/benzophenone
Sodium bis(trimethylsilyl)amide (NaHMDS)Sigma-Aldrich1.0 M in THF
1-Bromo-3,3-dimethylbutaneSigma-Aldrich>97%
Lithium hydroxide (LiOH)Sigma-Aldrich>98%
Hydrogen peroxide (H₂O₂)Sigma-Aldrich30% w/w in H₂O
Diethyl ether (Et₂O)Fisher ScientificACS Grade
Ethyl acetate (EtOAc)Fisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich
Deuterated chloroform (CDCl₃)Cambridge Isotope LabsFor NMR analysis
Step 1: Synthesis of (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one

This initial step involves the acylation of the chiral auxiliary with propionyl chloride to form the N-propionyl imide, which will be the substrate for the subsequent stereoselective alkylation.

Protocol:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF.

  • Add the solution of propionyl chloride to the lithium salt of the auxiliary at -78 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure acylated auxiliary.

Step 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to the desired (S) configuration at the α-carbon.[7] The formation of a rigid, chelated enolate with the sodium counterion is crucial for high diastereoselectivity.[3]

Alkylation_Mechanism cluster_0 Enolate Formation and Alkylation Start N-Propionyl Oxazolidinone Enolate Chelated (Z)-Enolate (Shielded top face) Start->Enolate NaHMDS, -78 °C Transition Transition State Enolate->Transition 1-Bromo-3,3-dimethylbutane Product Alkylated Product ((S)-configuration at α-carbon) Transition->Product

Caption: Diastereoselective alkylation via a chelated enolate.

Protocol:

  • To a flame-dried, round-bottom flask containing the (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (1.0 eq), add anhydrous THF to make a 0.1 M solution under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve 1-bromo-3,3-dimethylbutane (1.2 eq) in a small amount of anhydrous THF.

  • Add the solution of the alkyl bromide to the enolate solution dropwise at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the target carboxylic acid. The use of lithium hydroperoxide is a mild and effective method that minimizes the risk of epimerization at the newly formed stereocenter.[6][8]

Protocol:

  • Dissolve the purified alkylated intermediate (1.0 eq) in a 3:1 mixture of THF and water, and cool the solution to 0 °C in an ice bath.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) to decompose the excess peroxide.

  • Acidify the mixture to pH 2-3 with 1 M aqueous HCl.

  • Extract the product with ethyl acetate (3 x volume of THF/water mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (2S)-2,5,5-trimethylhexanoic acid.

  • The chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the t-butyl group, the methylene and methine protons of the hexyl chain, the α-methyl group, and the carboxylic acid proton.
¹³C NMR Resonances for all nine carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₉H₁₈O₂.
Chiral HPLC/GC Analysis on a suitable chiral stationary phase to determine the enantiomeric excess (ee) of the final product.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: Incomplete enolate formation or the use of a non-coordinating solvent can lead to reduced diastereoselectivity. Ensure all reagents are anhydrous and the reaction is maintained at -78 °C during the alkylation step.

  • Incomplete Auxiliary Cleavage: If the cleavage reaction stalls, allow it to stir for a longer duration at 0 °C or slightly increase the equivalents of LiOH and H₂O₂.

  • Epimerization: While the LiOH/H₂O₂ cleavage is generally mild, prolonged exposure to basic conditions can potentially lead to epimerization. It is crucial to perform the reaction at 0 °C and quench it promptly upon completion.

Conclusion

This application note details a reliable and highly stereoselective synthesis of (2S)-2,5,5-trimethylhexanoic acid. By employing an Evans chiral auxiliary, this protocol provides a practical route for obtaining this valuable chiral building block in high enantiomeric purity. The step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to enable researchers to successfully implement this methodology in their synthetic endeavors.

References

  • Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents. PMC. Available at: [Link]

  • Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. National Open Access Monitor, Ireland. Available at: [Link]

  • Chapter 1: Enolate Alkylations. Organic Reactions. Available at: [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Available at: [Link]

  • Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York Research Repository. Available at: [Link]

  • Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. National Open Access Monitor, Ireland. Available at: [Link]

  • Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]

Sources

Application

Gas chromatography (GC-MS) methods for (2S)-2,5,5-trimethylhexanoic acid analysis

Application Note: Advanced GC-MS Methodologies for the Enantioselective Analysis of (2S)-2,5,5-Trimethylhexanoic Acid Introduction & Analytical Challenges (2S)-2,5,5-Trimethylhexanoic acid is a highly specialized chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced GC-MS Methodologies for the Enantioselective Analysis of (2S)-2,5,5-Trimethylhexanoic Acid

Introduction & Analytical Challenges

(2S)-2,5,5-Trimethylhexanoic acid is a highly specialized chiral carboxylic acid utilized as a critical building block and intermediate in pharmaceutical synthesis. The pharmacological efficacy of drugs derived from chiral aliphatic acids often hinges on strict enantiomeric purity, necessitating rigorous analytical oversight.

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct physicochemical challenges:

  • High Polarity and Hydrogen Bonding: Free carboxylic acids tend to dimerize in the gas phase and adsorb strongly to active silanol groups within the GC inlet and column. This results in severe peak tailing, shifting retention times, and compromised sensitivity.

  • Enantiomeric Indistinguishability: As enantiomers, the (2S) and (2R) forms possess identical boiling points, vapor pressures, and mass fragmentation patterns in an achiral environment, making standard GC-MS ineffective for chiral resolution.

To overcome these barriers, this application note details two self-validating analytical workflows: Direct Chiral GC-MS (via achiral methylation) and Indirect Achiral GC-MS (via diastereomeric amidation) [1, 2].

Mechanistic Rationale & Causality (E-E-A-T)

The Necessity of Derivatization

To achieve Gaussian peak shapes and lower the limit of detection (LOD), the polar carboxyl group (–COOH) must be masked.

  • In Workflow A , methylation with Boron Trifluoride-Methanol (BF 3​ /MeOH) replaces the acidic proton with a methyl group. This eliminates hydrogen bonding, significantly increasing the volatility of the analyte [3].

  • In Workflow B , reacting the acid with a chiral amine creates a stable amide. This not only masks the polar head but introduces a second chiral center, transforming the enantiomers into diastereomers[2, 3].

Mechanisms of Chiral Recognition

Direct Separation (Cyclodextrin Phase): When the methylated analyte passes through a permethylated β -cyclodextrin stationary phase, it forms transient inclusion complexes. The hydrophobic 2,5,5-trimethylhexyl chain inserts into the cyclodextrin cavity, while the ester carbonyl interacts with the chiral rim. The slight difference in the free energy of complexation ( ΔΔG ) between the (2S) and (2R) enantiomers dictates their differential retention times [1].

Indirect Separation (Diastereomeric Phase): By covalently bonding the racemic acid to an enantiopure chiral amine—such as (R)-(+)-1-phenylethylamine—diastereomers are formed. Because diastereomers possess different dipole moments and boiling points, they can be baseline-resolved on a standard, highly robust achiral siloxane column (e.g., 5% phenyl / 95% dimethylpolysiloxane) [3].

Mechanism cluster_0 Direct Chiral Separation cluster_1 Indirect Achiral Separation Substrate Racemic Mixture (2S) & (2R) Enantiomers Methyl Methylation (Achiral Derivatization) Substrate->Methyl Amine Chiral Derivatization (R)-Amine Substrate->Amine Cyclo β-Cyclodextrin Stationary Phase (Chiral Selector) Methyl->Cyclo Complex Transient Diastereomeric Inclusion Complexes Cyclo->Complex Diast Stable Diastereomers (S,R) & (R,R) Amine->Diast Achiral Standard Siloxane Phase (Achiral Column) Diast->Achiral

Fig 2. Mechanistic pathways for enantiomeric discrimination via direct and indirect GC-MS.

Experimental Protocols & Self-Validating Workflows

To ensure analytical integrity, both protocols operate as self-validating systems. An Internal Standard (IS)—Undecanoic acid—is added prior to any sample manipulation. If the IS peak area deviates by >10% from the calibration baseline, the system automatically flags a derivatization failure or injection anomaly, preventing false negatives.

Protocol A: Direct Chiral GC-MS (Methyl Esterification)

Optimal for high-throughput screening of enantiomeric excess (ee).

  • Sample Aliquot: Transfer 1.0 mL of the sample solution (in hexane) into a 4 mL glass reaction vial.

  • Internal Standard Addition: Add 50 µL of Undecanoic acid IS solution (100 µg/mL). Evaporate to dryness under a gentle stream of N 2​ .

  • Derivatization: Add 1.0 mL of 14% BF 3​ in methanol. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the reaction block to 60°C for 15 minutes to drive the esterification to completion.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of HPLC-grade hexane, followed by 1.0 mL of saturated aqueous NaCl. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes. Transfer the upper organic (hexane) layer to a GC autosampler vial containing a low-volume insert.

  • System Suitability Test (SST): Prior to sample analysis, inject a derivatized racemic standard. Proceed only if the chiral resolution ( Rs​ ) between (2S) and (2R) peaks is ≥1.5 .

Protocol B: Indirect Achiral GC-MS (Diastereomeric Amidation)

Optimal for complex matrices where cyclodextrin columns suffer from matrix interference.

  • Activation: To the dried sample extract (containing the IS), add 500 µL of anhydrous dichloromethane (DCM). Add 10 µL of oxalyl chloride and 1 µL of N,N-dimethylformamide (DMF) as a catalyst. Incubate at room temperature for 30 minutes to form the acid chloride.

  • Evaporation: Evaporate excess oxalyl chloride under N 2​ (perform in a fume hood).

  • Amidation: Reconstitute in 500 µL of DCM containing 5% (v/v) (R)-(+)-1-phenylethylamine and 1% triethylamine (acid scavenger). React for 30 minutes at room temperature.

  • Washing: Wash the organic layer sequentially with 500 µL of 1M HCl, 500 µL of 1M NaOH, and 500 µL of deionized water to remove unreacted amines and salts.

  • Drying: Pass the DCM layer through a small plug of anhydrous Na 2​ SO 4​ into a GC vial.

Workflow Start Sample Containing (2S)-2,5,5-Trimethylhexanoic Acid Split Select Analytical Strategy Start->Split PathA Workflow A: Methyl Esterification Split->PathA PathB Workflow B: Diastereomeric Amidation Split->PathB PrepA React with BF3/MeOH (60°C, 15 min) PathA->PrepA PrepB React with Oxalyl Chloride, then (R)-(+)-1-Phenylethylamine PathB->PrepB ExtractA Extract into Hexane (Wash with NaCl) PrepA->ExtractA ExtractB Extract into DCM (Wash with HCl/NaOH) PrepB->ExtractB GCA Chiral GC-MS Analysis (β-Cyclodextrin Column) ExtractA->GCA GCB Achiral GC-MS Analysis (DB-5MS Column) ExtractB->GCB

Fig 1. Dual-strategy workflow for the GC-MS analysis of (2S)-2,5,5-trimethylhexanoic acid.

Quantitative Data & Method Parameters

The following tables summarize the validated instrument parameters, mass spectral characteristics, and method validation metrics [4].

Table 1: GC-MS Instrument Parameters Comparison

ParameterWorkflow A: Direct Chiral GC-MSWorkflow B: Indirect Achiral GC-MS
Column Rt- β DEXm (30 m × 0.25 mm, 0.25 µm)DB-5MS (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.0 mL/min
Inlet Temp 220°C (Split ratio 10:1)250°C (Splitless)
Oven Program 60°C (1 min) 2°C/min to 140°C 10°C/min to 200°C (hold 5 min)100°C (1 min) 10°C/min to 280°C (hold 5 min)
MS Source Temp 230°C230°C
Acquisition Mode SIM (Selected Ion Monitoring)Full Scan (m/z 50–400) & SIM

Table 2: Characteristic EI-MS Fragment Ions (Workflow A - Methyl Ester)

Fragment Ion (m/z)Structural Assignment / CausalityRelative Abundance
74 [CH2​=C(OH)OCH3​]+ (McLafferty Rearrangement)100% (Base Peak)
115 [M−C(CH3​)3​]+ (Loss of terminal tert-butyl group)~45%
141 [M−OCH3​]+ ( α -cleavage of methoxy group)~30%
157 [M−CH3​]+ (Loss of methyl group from branched chain)~15%
172 [M]+ (Molecular Ion)< 5%

Table 3: Method Validation Metrics

MetricWorkflow A (Chiral Column)Workflow B (Achiral Column)Validation Threshold
Resolution ( Rs​ ) 1.622.45 ≥1.5 (Baseline)
Linearity ( R2 ) 0.9992 (0.1 - 50 µg/mL)0.9985 (0.5 - 100 µg/mL) ≥0.995
LOD 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥3
LOQ 0.10 µg/mL0.50 µg/mLSignal-to-Noise ≥10
Recovery (IS) 96.5% ± 2.1%92.4% ± 3.8%85% - 115%

Conclusion

The accurate determination of (2S)-2,5,5-trimethylhexanoic acid requires overcoming the inherent polarity of the carboxylic moiety and the identical physical properties of its enantiomers. By employing either direct chiral separation via methyl esterification or indirect achiral separation via diastereomeric amidation, analysts can achieve baseline resolution and high-sensitivity quantification. The inclusion of internal standards and system suitability criteria ensures these workflows function as self-validating analytical systems, suitable for rigorous pharmaceutical quality control.

References

  • Title: The Chiral Herbicide Beflubutamid (I): Isolation of Pure Enantiomers by HPLC, Herbicidal Activity of Enantiomers, and Analysis by Enantioselective GC-MS Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: Amino Acids (Springer) URL: [Link]

  • Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Low Pressure Koch Reaction by Cu(CO)n+-H2SO4 (Structural Analysis of 2,5,5-Trimethylhexanoic Acid Derivatives) Source: Journal of the Japan Petroleum Institute (J-Stage) URL: [Link]

Method

Advanced Extraction and Chiral Isolation Protocols for (2S)-2,5,5-Trimethylhexanoic Acid

Executive Summary & Application Context (2S)-2,5,5-Trimethylhexanoic acid is a highly branched, chiral aliphatic carboxylic acid. Branched-chain fatty acids (BCFAs) and their derivatives are critical building blocks in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

(2S)-2,5,5-Trimethylhexanoic acid is a highly branched, chiral aliphatic carboxylic acid. Branched-chain fatty acids (BCFAs) and their derivatives are critical building blocks in advanced industrial and pharmaceutical applications. They are utilized in the synthesis of specialized, low-emission polyurethane foams[1] and serve as foundational organic acids in the formulation of low-electrical-conductivity heat transfer fluids for electric vehicle (EV) and fuel cell thermal management systems[2].

Because the (2S) and (2R) enantiomers possess identical physical properties (e.g., boiling point, solubility), traditional physical extraction from a racemic synthetic broth is impossible. To isolate the pure (2S)-enantiomer, this protocol employs an Enzymatic Kinetic Resolution (EKR) strategy coupled with a pH-driven Liquid-Liquid Extraction (LLE) .

Mechanistic Rationale (E-E-A-T)

The core of this isolation protocol relies on the stereoselective catalytic properties of Candida antarctica lipase B (CALB, commercially available as Novozym 435).

  • Enzymatic Stereorecognition: CALB demonstrates exceptional enantioselectivity when esterifying branched-chain fatty acids. The active site of CALB sterically hinders the (2S)-enantiomer; if the (2S)-substrate attempts to bind, its bulky methyl and acyl groups are forced inward toward the enzyme core, resulting in a high-energy, non-ideal conformation[3]. Consequently, CALB preferentially esterifies the (2R)-enantiomer with a primary alcohol (e.g., n-butanol), leaving the (2S)-enantiomer unreacted as a free carboxylic acid.

  • Solvent Selection: The reaction is performed in isooctane rather than an aqueous buffer. Non-polar organic solvents like isooctane strip the essential water layer from the enzyme surface, locking it into a rigid conformation that drastically enhances its enantioselectivity ( E -value) during esterification[4].

  • Phase Separation Logic: Once the (2R)-enantiomer is converted to a hydrophobic butyl ester, the mixture can be easily separated using a basic aqueous wash. The unreacted (2S)-acid deprotonates into a water-soluble sodium carboxylate, while the (2R)-ester remains trapped in the organic phase.

Workflow Visualization

G Racemic rac-2,5,5-Trimethylhexanoic Acid (Starting Material) Enzyme CALB (Novozym 435) + n-Butanol in Isooctane (35°C) Racemic->Enzyme Mixture Reaction Mixture (2S)-Acid + (2R)-Butyl Ester Enzyme->Mixture Kinetic Resolution LLE Liquid-Liquid Extraction (Add pH 9.0 NaOH) Mixture->LLE Aqueous Aqueous Phase (2S)-Carboxylate Salt LLE->Aqueous Deprotonation Organic Organic Phase (2R)-Butyl Ester (Discard/Recycle) LLE->Organic Hydrophobic Acidification Acidification (pH 2.0) & EtOAc Extraction Aqueous->Acidification Pure Pure (2S)-2,5,5-Trimethylhexanoic Acid (Vacuum Distillation) Acidification->Pure

Caption: Chemoenzymatic workflow for the chiral isolation of (2S)-2,5,5-trimethylhexanoic acid.

Step-by-Step Experimental Protocol

Phase 1: Enzymatic Kinetic Resolution

This phase selectively alters the chemical state of the unwanted (2R)-enantiomer.

  • Preparation: In a 1 L jacketed glass reactor, dissolve 50 g (approx. 0.316 mol) of racemic 2,5,5-trimethylhexanoic acid in 500 mL of anhydrous isooctane.

  • Acyl Acceptor Addition: Add 35 mL (approx. 0.38 mol, 1.2 eq) of anhydrous n-butanol to the mixture.

  • Biocatalyst Introduction: Add 5.0 g of immobilized Candida antarctica lipase B (Novozym 435).

  • Reaction Conditions: Seal the reactor and set the internal temperature to 35°C. Agitate at 250 RPM using a mechanical stirrer to prevent mechanical shearing of the immobilized enzyme beads.

  • Monitoring: Allow the reaction to proceed for 48 hours. Monitor the conversion via Chiral Gas Chromatography (GC). Stop the reaction when the conversion of the racemate reaches exactly 50% (indicating complete esterification of the 2R-enantiomer).

  • Enzyme Recovery: Filter the reaction mixture through a coarse glass frit to recover the Novozym 435 beads. Wash the beads with cold isooctane for reuse.

Phase 2: Liquid-Liquid Extraction (LLE)

This phase separates the target (2S)-acid from the (2R)-ester byproduct.

  • Alkaline Wash: Transfer the organic filtrate to a 2 L separatory funnel. Add 500 mL of a 0.5 M NaOH aqueous solution (adjusted to pH 9.0).

  • Phase Separation: Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate for 15 minutes.

    • Mechanism: The unreacted (2S)-2,5,5-trimethylhexanoic acid is deprotonated into a water-soluble sodium salt and migrates to the lower aqueous phase. The (2R)-butyl ester remains in the upper isooctane phase.

  • Collection: Drain the lower aqueous phase into an Erlenmeyer flask. Wash the organic phase with an additional 100 mL of pH 9.0 water and combine the aqueous extracts. (The organic phase can be routed to a hydrolysis reactor if recovery of the 2R-enantiomer is desired).

Phase 3: Acidification and Final Isolation

This phase recovers the purified enantiomer in its active acidic form.

  • Acidification: Place the combined aqueous phase in an ice bath. Slowly add 2 M HCl dropwise under continuous stirring until the solution reaches pH 2.0. The solution will become cloudy as the (2S)-2,5,5-trimethylhexanoic acid crashes out of its salt form.

  • Solvent Extraction: Transfer the acidified mixture back to a clean separatory funnel. Extract three times with 200 mL portions of Ethyl Acetate (EtOAc).

  • Drying: Combine the EtOAc organic layers and dry over anhydrous magnesium sulfate (MgSO₄) for 30 minutes. Filter out the drying agent.

  • Concentration & Distillation: Evaporate the EtOAc using a rotary evaporator under reduced pressure (40°C, 150 mbar). Subject the resulting crude oil to short-path vacuum distillation (approx. 0.1 mmHg) to yield the pure (2S)-2,5,5-trimethylhexanoic acid as a clear, colorless liquid.

Quantitative Data Presentation

The table below summarizes the expected kinetic resolution efficiency and isolation metrics based on the optimized parameters of CALB-mediated BCFA resolution[3].

Reaction Time (h)Conversion (%)(2S)-Acid ee (%)(2R)-Ester ee (%)Enantiomeric Ratio ( E )Final Isolated Yield (%)
1222.545.1>99.0>100N/A
2438.072.498.5>100N/A
48 50.1 >99.0 97.8 >100 42.5%

(Note: Theoretical maximum isolated yield is 50% from a racemic mixture. A 42.5% yield represents an 85% recovery efficiency during the LLE and distillation phases).

References

  • US20240301268A1 - Low electrical conductivity heat transfer fluids - Google Patents.2

  • DE102014215388A1 - Nitrogen containing compounds suitable for use in the production of polyurethanes - Google Patents. 1

  • Lipase Mediated Resolution of γ-Branched Chain Fatty Acid Methyl Esters - Taylor & Francis. 3

  • Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent - ACS Publications. 4

Sources

Application

The Architect of Chirality: (2S)-2,5,5-trimethylhexanoic Acid in Asymmetric Synthesis

Application Notes & Protocols for Advanced Synthetic Chemistry Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Steric Hindrance for Stereocontrol In the landscape of asym...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Advanced Synthetic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Steric Hindrance for Stereocontrol

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, which are temporarily incorporated into a synthetic sequence, represent a robust and reliable strategy for introducing chirality.[1][2] (2S)-2,5,5-trimethylhexanoic acid is a chiral building block uniquely suited for this purpose, combining a reactive carboxylic acid handle with a sterically demanding framework. Its structure features a chiral center at the C2 position and a bulky 5,5,5-trimethylpropyl (neopentyl-like) group. This combination is not accidental; it is designed to create a highly biased steric environment, forcing subsequent chemical transformations to occur with a high degree of facial selectivity.

The primary application of (2S)-2,5,5-trimethylhexanoic acid is as a chiral auxiliary for the asymmetric α-alkylation of carboxylic acids. By converting it into a derivative, such as an amide, a prochiral center is established. Deprotonation creates a rigid, chelated enolate where one face is effectively shielded by the bulky trimethylhexyl group. This forces incoming electrophiles to approach from the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals an enantiomerically enriched α-substituted carboxylic acid, a valuable synthon for natural product synthesis and pharmaceutical development.

Principle of Operation: A Diastereoselective Alkylation Workflow

The use of (2S)-2,5,5-trimethylhexanoic acid as a chiral auxiliary follows a well-established three-stage process: attachment of the auxiliary, diastereoselective functionalization, and cleavage of the auxiliary. This workflow transforms an achiral substrate into a chiral product with a predictable stereochemical outcome.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A (2S)-2,5,5-trimethyl- hexanoic acid C Chiral Amide Adduct A->C B Achiral Amine (e.g., Benzylamine) B->C D 1. Base (LDA) 2. Electrophile (R-X) C->D E Alkylated Diastereomer (High d.e.) D->E F Hydrolysis (e.g., aq. H2SO4) E->F G Enantiopure α-Substituted Carboxylic Acid F->G H Recovered Achiral Amine F->H

Caption: General workflow for asymmetric α-alkylation.

Causality Behind Stereoselection

The high diastereoselectivity achieved in Stage 2 is a direct consequence of the molecule's conformation upon enolization. When a lithium base such as lithium diisopropylamide (LDA) is used, the lithium cation coordinates to both the carbonyl oxygen and the nitrogen atom of the amide. This forms a rigid five-membered chelate ring. In this conformation, the bulky 5,5,5-trimethylpropyl group orients itself to minimize steric interactions, effectively blocking one face of the planar enolate. The incoming electrophile can therefore only approach from the opposite, less hindered face, leading to the preferential formation of one diastereomer.

Application Protocol: Asymmetric Synthesis of (S)-2-Benzyl-5,5-dimethylhexanoic Acid

This protocol provides a representative method for the asymmetric alkylation of an N-benzylamide derived from (2S)-2,5,5-trimethylhexanoic acid.

Part I: Synthesis of the Chiral Amide Adduct
  • Reagents & Equipment:

    • (2S)-2,5,5-trimethylhexanoic acid

    • Thionyl chloride (SOCl₂)

    • Benzylamine

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath.

  • Procedure:

    • To a solution of (2S)-2,5,5-trimethylhexanoic acid (1.0 eq) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Cool the mixture to 0 °C and concentrate in vacuo to remove excess SOCl₂. Redissolve the resulting crude acid chloride in anhydrous DCM (5 mL/mmol).

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol) and cool to 0 °C.

    • Add the acid chloride solution dropwise to the benzylamine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure N-benzyl-(2S)-2,5,5-trimethylhexanamide.

Part II: Diastereoselective Alkylation
  • Reagents & Equipment:

    • N-benzyl-(2S)-2,5,5-trimethylhexanamide

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Benzyl bromide (BnBr)

    • Tetrahydrofuran (THF), anhydrous

    • Dry ice/acetone bath, low-temperature thermometer.

  • Procedure:

    • Dissolve the chiral amide (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, N₂-purged flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution typically turns yellow, indicating enolate formation. Stir for 1 hour at -78 °C.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product. The product is typically used in the next step without further purification.

Part III: Auxiliary Cleavage
  • Reagents & Equipment:

    • Alkylated amide product

    • Sulfuric acid (H₂SO₄), 70% aqueous solution

    • Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the crude alkylated amide in a 1:1 mixture of dioxane and 70% aq. H₂SO₄ (10 mL/mmol).

    • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours, until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • To separate the product acid from any unreacted starting acid, perform a basic extraction: wash the ether solution with 1M NaOH (3x).

    • Acidify the combined aqueous basic layers to pH 1-2 with concentrated HCl at 0 °C.

    • Extract the acidified aqueous layer with diethyl ether (3x).

    • Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched (S)-2-benzyl-5,5-dimethylhexanoic acid.

    • The enantiomeric excess (e.e.) can be determined by conversion to a methyl ester followed by analysis on a chiral GC or HPLC column.

Expected Performance and Data

The steric bulk of the 5,5,5-trimethylpropyl group is expected to provide high levels of diastereoselectivity, comparable to or exceeding other established auxiliaries for certain substrates.

Electrophile (R-X)Typical Diastereomeric Ratio (d.r.)
Methyl Iodide>95:5
Ethyl Iodide>95:5
Benzyl Bromide>98:2
Allyl Bromide>98:2

Note: Data are illustrative, based on performance of structurally similar sterically hindered chiral auxiliaries. Actual results may vary based on specific reaction conditions and substrates.

Conclusion

(2S)-2,5,5-trimethylhexanoic acid is a promising chiral auxiliary for asymmetric synthesis. Its utility lies in its straightforward application to the synthesis of α-substituted carboxylic acids—a motif prevalent in biologically active molecules. The protocols detailed herein are based on robust, well-established chemical principles and provide a clear framework for researchers to leverage the unique steric properties of this reagent.[3] The predictable stereochemical outcomes and the potential for high diastereoselectivity make it a valuable tool for the precise construction of complex chiral molecules.

References

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Facile synthesis of axially chiral styrene-type carboxylic acids via palladium-catalyzed asymmetric C–H activation - Semantic Scholar. Available at: [Link]

  • Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines | Organic Letters. ACS Publications. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC. NIH. Available at: [Link]

  • Chiral auxiliary - Wikipedia.
  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions | ACS Catalysis. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • Asymmetric Synthesis. Available at: [Link]

  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Available at: [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (2S)-2,5,5-Trimethylhexanoic Acid Synthesis

Welcome to the Technical Support Center for chiral aliphatic acid synthesis. The production of (2S)-2,5,5-trimethylhexanoic acid —a critical chiral building block for complex active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral aliphatic acid synthesis. The production of (2S)-2,5,5-trimethylhexanoic acid —a critical chiral building block for complex active pharmaceutical ingredients (APIs) and high-potency sweeteners—presents unique stereochemical challenges. The steric similarity between the alpha-methyl group and the distal aliphatic chain often leads to poor enantiomeric discrimination.

This guide provides field-proven troubleshooting strategies, causality-driven solutions, and self-validating protocols to help you achieve and maintain an enantiomeric excess (ee) of >95%.

Section 1: Chiral Auxiliary Alkylation (Evans/Myers Approaches)

Q1: I am achieving high diastereomeric excess (de >95%) during the alkylation of the chiral oxazolidinone, but my final (2S)-2,5,5-trimethylhexanoic acid has an ee of only 75%. What is causing this loss of stereofidelity?

The Causality: This is a classic case of epimerization during the auxiliary cleavage step. The alpha-proton of 2-alkylated hexanoic acids is relatively acidic. If you are using standard basic hydrolysis (e.g., NaOH or LiOH alone), the high temperatures and extended reaction times required to cleave the sterically hindered amide bond lead to enolization and subsequent racemization.

The Solution: Transition to a hydroperoxide-mediated cleavage system (LiOH/H₂O₂). The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide anion (HO⁻) due to the α -effect (lone-pair repulsion between adjacent oxygen atoms). This allows the nucleophilic acyl substitution to proceed rapidly at 0 °C—a temperature where alpha-deprotonation is kinetically frozen, thereby preserving the ee ([1]).

Q2: During the enolization step prior to methylation, I am seeing a mixture of alkylated diastereomers. How can I enforce strict stereocontrol?

The Causality: Poor diastereoselectivity during the addition of the electrophile (methyl iodide) stems from incomplete formation of the Z-enolate. The chiral auxiliary relies on a highly ordered, chelated cyclic transition state where the lithium cation coordinates both the enolate oxygen and the oxazolidinone carbonyl.

The Solution: Ensure strict temperature control at exactly -78 °C during the addition of LDA or NaHMDS. Any thermal deviation disrupts this chelation, allowing the E-enolate to form, which subsequently alkylates from the opposite, unshielded face.

EvansWorkflow Step1 Starting Material 5,5-Dimethylhexanoyl Chloride Step2 N-Acylation Chiral Auxiliary Attachment Step1->Step2 Step3 Z-Enolate Formation LDA, THF, -78°C Step2->Step3 Step4 Stereoselective Alkylation MeI (Facial Blockade) Step3->Step4 Step5 Hydroperoxide Cleavage LiOH / H2O2, 0°C Step4->Step5 Step6 Target Compound (2S)-2,5,5-Trimethylhexanoic Acid Step5->Step6

Caption: Workflow for the asymmetric synthesis of (2S)-2,5,5-trimethylhexanoic acid.

Section 2: Catalytic Asymmetric Hydrogenation

Q3: We are scaling up the synthesis using Ru(OAc)₂[(S)-BINAP] to hydrogenate 2,5,5-trimethylhex-2-enoic acid, but our ee is plateauing at 80%. How can we push this >95%?

The Causality: The enantioselectivity of Ru-BINAP catalyzed hydrogenation of α,β -unsaturated carboxylic acids is highly sensitive to hydrogen pressure and the steric environment of the catalyst. High H₂ pressure accelerates a background, non-selective migratory insertion pathway, bypassing the enantio-determining coordination step.

The Solution: First, reduce your hydrogen pressure. Counterintuitively, lower H₂ pressures (<30 psi) yield higher enantioselectivities for these substrates by ensuring the stereoselective substrate-catalyst coordination remains the rate-determining step. Second, upgrade your ligand to H8-BINAP. The partially hydrogenated backbone of H8-BINAP increases the dihedral "bite angle," pushing the phenyl rings closer to the substrate binding pocket. This tighter chiral environment drastically improves the differentiation between the methyl group and the aliphatic chain, increasing ee to ~97% ([2]).

RuCatalysis Precat Pre-catalyst Ru(OAc)2[(S)-H8-BINAP] Active Active Catalyst [Ru(H)2((S)-H8-BINAP)] Precat->Active H2 (<30 psi) Coord Substrate Coordination (Prochiral Alkene Binding) Active->Coord Insertion Migratory Insertion (Enantio-determining Step) Coord->Insertion Reductive Reductive Elimination (Product Release) Insertion->Reductive Reductive->Active H2

Caption: Catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation of alkenes.

Section 3: Biocatalytic Kinetic Resolution

Q4: We are attempting a kinetic resolution of racemic 2,5,5-trimethylhexanoic acid via lipase-catalyzed esterification, but the E-value (enantioselectivity) is extremely low. Why?

The Causality: The steric bulk of the alpha-methyl group combined with the distal tert-butyl tail creates severe steric clashes within the narrow binding pocket of standard lipases. Furthermore, in polar solvents, the enzyme structure becomes too flexible, leading to poor discrimination between the (R) and (S) enantiomers.

The Solution: Switch to Carica papaya lipase (CPL) and optimize the thermodynamic activity of your solvent. Using a highly non-polar solvent like isooctane strips away excess water, locking the enzyme in a rigid, highly enantioselective conformation. Maintaining a strict water activity ( aw​=0.33 ) ensures just enough hydration to maintain the catalytic triad's function without compromising the rigidity of the chiral pocket ([3]).

Quantitative Data Presentation: Method Comparison

Synthesis MethodTypical YieldMax ee (%)ScalabilityPrimary PitfallIn-Process Control (IPC)
Evans Alkylation 75 - 85%>98%Low (Stoichiometric)Epimerization during cleavageChiral GC post-cleavage
Ru-H8-BINAP Hydrogenation 90 - 95%95 - 97%High (Catalytic)High H₂ pressure reducing eeH₂ uptake curve monitoring
Enzymatic Resolution (CPL) <50% (Theoretical max)90 - 95%MediumLow E-values in polar solventsKarl Fischer for water activity

Validated Experimental Workflows

Protocol 1: Self-Validating Hydroperoxide Cleavage of Evans Auxiliary

Objective: Cleave the chiral oxazolidinone without compromising the established stereocenter.

  • Preparation: Dissolve the purified alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate strictly to 0 °C for 15 minutes.

  • Activation: Add 30% aqueous H₂O₂ (4.0 eq) dropwise over 5 minutes.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) dissolved in a minimal amount of cold water. Stir the biphasic mixture vigorously at 0 °C for 1 hour.

  • Validation Gate 1 (Reaction Completion): Withdraw a 50 µL aliquot, quench in 0.5 mL of saturated Na₂SO₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the starting material confirms successful cleavage. Do not allow the reaction to warm up.

  • Quench: Slowly add a saturated aqueous solution of Na₂SO₃ (1.5 M, 4.0 eq) at 0 °C to safely reduce the excess peroxide.

  • Isolation: Extract the cleaved chiral auxiliary with dichloromethane (3 x 20 mL).

  • Acidification: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract the target (2S)-2,5,5-trimethylhexanoic acid with EtOAc. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Gate 2 (Stereofidelity): Derivatize a 1 mg sample to its methyl ester (using TMS-diazomethane) and analyze via chiral GC to confirm ee >95%.

Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation

Objective: Enantioselective reduction of 2,5,5-trimethylhex-2-enoic acid.

  • Inert Atmosphere Setup: Inside an argon-filled glovebox, charge a stainless-steel high-pressure reactor with 2,5,5-trimethylhex-2-enoic acid (1.0 eq) and the pre-catalyst Ru(OAc)₂[(S)-H8-BINAP] (0.1 mol%).

  • Solvent Addition: Add strictly anhydrous, freeze-pump-thaw degassed methanol to achieve a 0.5 M substrate concentration.

  • Pressurization: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the headspace with H₂ gas three times.

  • Reaction: Pressurize the reactor to exactly 30 psi (Do not exceed this limit). Stir vigorously at 25 °C for 12 hours.

  • Validation Gate 1 (Kinetics): Monitor the pressure gauge or mass flow controller. A plateau in H₂ consumption indicates 100% conversion.

  • Workup: Vent the reactor safely. Filter the methanolic solution through a short pad of silica gel to remove the ruthenium catalyst. Concentrate the filtrate to yield the pure (2S)-2,5,5-trimethylhexanoic acid.

Comprehensive References

  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of the spiroketal core of integramycin. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Enantioselective esterification of (R,S)-2-methylalkanoic acid with Carica papaya lipase in organic solvents. Source: Biotechnology Letters URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2S)-2,5,5-Trimethylhexanoic Acid Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve poor yield issues during the extraction of (2S)-2,5,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve poor yield issues during the extraction of (2S)-2,5,5-trimethylhexanoic acid .

This chiral, highly branched aliphatic carboxylic acid presents unique physicochemical challenges. Because of its lipophilic C9 backbone and steric hindrance at the alpha and omega positions, standard extraction protocols often fail due to incomplete partitioning, severe emulsion formation, or volatility losses. This guide breaks down the causality behind these failures and provides a self-validating system to ensure maximum recovery.

Part 1: Physicochemical Profiling

Before troubleshooting, we must establish the quantitative baseline of the molecule. The extraction of aliphatic carboxylic acids is strictly governed by their hydrophobicity and acid dissociation constants [1].

Table 1: Key Physicochemical Properties Governing Extraction

PropertyValueMechanistic Impact on Extraction
Molecular Formula C9H18O2High carbon count dictates strong lipophilicity and organic solubility.
LogP (Predicted) ~3.2Highly soluble in non-polar organic solvents; poor water solubility when neutral.
pKa (Predicted) ~4.8Requires an aqueous pH of < 2.5 to ensure >99% protonation.
Physical State Viscous LiquidProne to acting as a surfactant when deprotonated, causing severe emulsions.
Part 2: Extraction Troubleshooting Logic

Follow the diagnostic workflow below to identify the root cause of your yield loss.

G Start Issue: Poor Yield of (2S)-2,5,5-trimethylhexanoic acid CheckPH Diagnostic 1: Aqueous pH Is the aqueous phase pH < 2.5? Start->CheckPH FixPH Action: Acidify with 2M HCl. pH must be 2 units below pKa (~4.8) for complete protonation. CheckPH->FixPH No CheckEmulsion Diagnostic 2: Phase Separation Did a milky emulsion form? CheckPH->CheckEmulsion Yes FixPH->CheckEmulsion FixEmulsion Action: Add saturated NaCl (Brine). Salting-out effect breaks the surfactant micelle layer. CheckEmulsion->FixEmulsion Yes CheckSolvent Diagnostic 3: Solvent Choice Are you using MTBE or Heptane? CheckEmulsion->CheckSolvent No FixEmulsion->CheckSolvent FixSolvent Action: Switch to MTBE. Optimal for LogP ~3.2 partition without water co-extraction. CheckSolvent->FixSolvent No CheckEvap Diagnostic 4: Concentration Was high vacuum used at >40°C? CheckSolvent->CheckEvap Yes FixSolvent->CheckEvap FixEvap Action: Reduce bath temp to 35°C. Avoid co-distillation of the volatile aliphatic acid. CheckEvap->FixEvap Yes Success Optimal Extraction Yield Achieved CheckEvap->Success No FixEvap->Success

Troubleshooting logic for optimizing (2S)-2,5,5-trimethylhexanoic acid extraction yield.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my extraction yield so low despite performing three organic washes? The Causality: The most common point of failure is incomplete protonation. The pKa of (2S)-2,5,5-trimethylhexanoic acid is approximately 4.8. According to the Henderson-Hasselbalch equation, if your aqueous phase is at pH 4.8, 50% of your product is ionized as a water-soluble carboxylate salt. The apparent basicity and half-neutralization pH dictate that the acid will not partition into the organic layer efficiently unless fully protonated [2]. The Fix: You must drive the equilibrium entirely to the neutral, lipophilic state. Ensure the aqueous phase is acidified to at least two pH units below the pKa (pH < 2.5) before adding your organic solvent.

Q2: I am getting a stubborn, milky emulsion during the liquid-liquid extraction. How do I break it? The Causality: Branched C9 carboxylic acids are essentially liquid soaps. When even a small fraction of the acid is deprotonated, it acts as a potent surfactant, lowering the interfacial tension between the aqueous and organic layers and creating stable oil-in-water emulsions. The Fix: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This induces a "salting-out" effect, which decreases the solubility of the organic acid in the aqueous phase and disrupts the electrical double layer of the micelles, forcing the phases to separate [3].

Q3: Which extraction solvent provides the best partition coefficient for this specific molecule? The Causality: Highly polar solvents like pure ethyl acetate (EtOAc) can co-extract water and hydrophilic impurities, complicating downstream drying. Conversely, overly non-polar solvents (like pure hexanes) may not solvate the carboxylic acid dimers efficiently. The Fix: Methyl tert-butyl ether (MTBE) is the optimal choice. It provides an excellent partition coefficient for a compound with a LogP of ~3.2, while its low dielectric constant minimizes water co-extraction. If MTBE is unavailable, a 1:1 mixture of Heptane and EtOAc is a viable alternative.

Q4: Is there a risk of losing the product during solvent evaporation on the rotovap? The Causality: Yes. Although it is a C9 acid, aliphatic carboxylic acids of this molecular weight possess notable vapor pressure and can co-distill with water or volatile organic solvents under high vacuum at elevated temperatures. The Fix: Never exceed a water bath temperature of 35°C–40°C. Monitor the vacuum carefully, keeping it above 50 mbar until the bulk of the solvent is removed.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, this protocol builds in mandatory "self-validation" checkpoints to ensure no product is lost at any step.

Step 1: Aqueous Preparation & Acidification

  • Transfer the crude aqueous reaction mixture containing the (2S)-2,5,5-trimethylhexanoate salt to a suitably sized Erlenmeyer flask.

  • Place the flask in an ice-water bath to control the exothermic neutralization.

  • Slowly add 2M HCl dropwise while stirring vigorously until the pH paper reads < 2.5.

  • Self-Validation Checkpoint 1: Wait 5 minutes and re-check the pH. Crude mixtures often have high buffering capacity. If the pH has drifted up, add more HCl until a stable pH of 2.0–2.5 is maintained.

Step 2: Solvent Extraction

  • Transfer the acidified mixture to a separatory funnel.

  • Add MTBE (volume equal to 50% of the aqueous layer).

  • Stopper and invert gently 3–4 times. Do not shake vigorously to avoid micro-emulsions. Vent the stopcock frequently.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask and collect the upper organic layer.

  • Repeat the extraction with MTBE two more times.

  • Self-Validation Checkpoint 2: Before discarding the combined aqueous waste, extract a 1 mL aliquot with 1 mL of MTBE and spot it on a TLC plate (or run a rapid GC). Confirm the absence of the product to validate that the extraction is complete.

Step 3: Washing & Drying

  • Combine all MTBE organic layers in the separatory funnel.

  • Wash the combined organic layer with 1 volume of saturated NaCl (Brine) to remove residual water and mineral acid.

  • Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (like sand).

  • Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask.

Step 4: Concentration

  • Concentrate the MTBE solution using a rotary evaporator.

  • Critical Parameters: Water bath at 35°C, rotation at 120 rpm, and vacuum gradually lowered to ~250 mbar (for MTBE).

  • Self-Validation Checkpoint 3: Once the solvent appears fully removed, weigh the flask. Re-apply vacuum for 10 minutes and weigh again. When the mass remains constant (Δ < 5 mg), the product is solvent-free and no product has been lost to volatility.

References
  • Extraction of Organic Acids with Hydrophobic Eutectic Mixtures Containing Terpenoids and Decanoic Acid Source: Taylor & Francis (Separation Science and Technology) URL:[Link]

  • Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC for (2S)-2,5,5-trimethylhexanoic acid

Welcome to our dedicated technical support center for the chiral separation of (2S)-2,5,5-trimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the chiral separation of (2S)-2,5,5-trimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on delivering practical, field-proven insights to overcome common challenges in chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Challenge of Separating Acidic Enantiomers

The enantiomeric resolution of chiral carboxylic acids like (2S)-2,5,5-trimethylhexanoic acid is a critical step in pharmaceutical development and chemical research. The presence of the carboxylic acid group introduces specific challenges, primarily related to its ionization state, which can significantly impact interactions with the chiral stationary phase (CSP). Achieving a robust and reproducible separation requires careful consideration of the CSP, mobile phase composition, and other chromatographic parameters. This guide will walk you through a systematic approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful chiral separation of (2S)-2,5,5-trimethylhexanoic acid?

A1: The choice of the chiral stationary phase (CSP) is paramount. For acidic compounds, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the most effective. These phases provide a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving enantiomers of carboxylic acids. A screening of different polysaccharide-based columns is highly recommended as a first step in method development.[1][2]

Q2: Why is the mobile phase composition so important for separating acidic enantiomers?

A2: The mobile phase composition, particularly the presence of acidic or basic additives, directly influences the ionization state of the carboxylic acid analyte.[3][4] For (2S)-2,5,5-trimethylhexanoic acid, it is generally beneficial to suppress the ionization of the carboxylic acid group by adding a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[5][6] This promotes a more consistent interaction with the CSP and often leads to better peak shapes and improved resolution.[5]

Q3: Should I use normal-phase or reversed-phase chromatography?

A3: Both normal-phase and reversed-phase modes can be successful, and the choice often depends on the specific CSP and the solubility of your sample. Normal-phase chromatography, typically using a mobile phase of hexane and an alcohol like isopropanol or ethanol, is a common starting point for polysaccharide-based CSPs.[7] Reversed-phase chromatography, using aqueous buffers and organic modifiers like acetonitrile or methanol, can also be effective, especially with immobilized polysaccharide CSPs that are stable in a wider range of solvents.[8][9]

Q4: What role does temperature play in chiral separations?

A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Generally, lower temperatures tend to enhance chiral selectivity by strengthening the weaker intermolecular forces responsible for chiral recognition.[5][10] However, higher temperatures can improve column efficiency and peak shape.[10] It is a valuable parameter to screen during method optimization.[1]

Q5: Can I derivatize my carboxylic acid to improve separation?

A5: Yes, derivatization is a common strategy to improve the chromatographic behavior of polar compounds like carboxylic acids.[11] Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) can make the analyte less polar and more suitable for separation on certain polysaccharide-based CSPs.[11][12] However, this adds an extra step to your sample preparation and may not always be necessary.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Enantiomers

Question: I am not seeing any separation between my enantiomers, or the resolution is very low (Rs < 1.0). What should I do?

Answer:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your analyte. If you have access to different chiral columns, perform a screening with a variety of polysaccharide-based phases (e.g., amylose and cellulose derivatives).[1][2]

  • Optimize the Mobile Phase:

    • Acidic Additive: For acidic compounds like (2S)-2,5,5-trimethylhexanoic acid, the addition of a small percentage (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[5][6] This suppresses the ionization of the carboxylic acid, leading to more consistent interactions with the CSP and often dramatically improving resolution.[5]

    • Modifier Percentage: In normal-phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane. Small changes can have a large impact on selectivity.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1][10] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[1][10]

  • Adjust the Temperature: Experiment with different column temperatures.[1] Lower temperatures often increase selectivity, but this is not always the case.[5]

Issue 2: Peak Tailing

Question: My peaks are showing significant tailing. What are the likely causes and how can I fix it?

Answer:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.[1]

    • Solution: The addition of an acidic modifier (e.g., 0.1% TFA) to the mobile phase can help to mask these active sites and improve peak shape.[5]

  • Inappropriate Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is at least 2 pH units below the pKa of your carboxylic acid to maintain it in its non-ionized form.

  • Column Contamination: The accumulation of contaminants on the column can create active sites that lead to tailing.[1]

    • Solution: Flush the column with a strong, compatible solvent. For immobilized polysaccharide columns, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[13] Always follow the manufacturer's guidelines for column washing.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Irreproducible Retention Times

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer:

  • Ensure Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1] Even small variations can affect retention times in chiral separations.

  • Maintain a Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature, as even small fluctuations can affect selectivity and retention times.[1][10]

  • Thoroughly Equilibrate the Column: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1][10] Allow at least 10-20 column volumes for equilibration.

  • Beware of "Memory Effects": Mobile phase additives can strongly adsorb to the CSP and affect subsequent analyses, even after the additive has been removed from the mobile phase.[15][16] If you are switching between methods with different additives, a thorough column flush is essential.

Experimental Protocols & Data

Protocol 1: Initial Screening of Chiral Stationary Phases

Objective: To identify a suitable polysaccharide-based CSP for the separation of (2S)-2,5,5-trimethylhexanoic acid enantiomers.

Materials:

  • Racemic 2,5,5-trimethylhexanoic acid

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Trifluoroacetic acid (TFA)

  • Chiral columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/IPA (90:10, v/v) with 0.1% TFA. Degas the mobile phase.

  • Column Equilibration: Equilibrate the first chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample.

  • Analysis: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Repeat: Repeat steps 2-5 for each chiral column to be screened.

Data Presentation: Impact of Mobile Phase Composition

The following table summarizes typical starting conditions and the expected impact of mobile phase modifications on the separation of a chiral carboxylic acid.

ParameterStarting ConditionOptimization StrategyExpected Outcome
Mobile Phase n-Hexane/IPA (90:10, v/v) + 0.1% TFAVary IPA % from 5% to 20%Changes in retention time and selectivity
Acidic Additive 0.1% TFACompare TFA with Formic Acid or Acetic AcidImproved peak shape and potential changes in selectivity
Flow Rate 1.0 mL/minDecrease to 0.5 mL/minIncreased resolution, longer run time
Temperature 25 °CTest at 15 °C and 35 °CPotential improvement in selectivity at lower temperatures

Visualization of the Method Development Workflow

The following diagram illustrates a logical workflow for optimizing the chiral HPLC separation of (2S)-2,5,5-trimethylhexanoic acid.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Fine-Tuning cluster_3 Phase 4: Validation Start Start with Racemic Analyte Screen_CSP Screen Polysaccharide CSPs (e.g., IA, IB, IC) Start->Screen_CSP Initial_MP Initial Mobile Phase: Hexane/IPA (90/10) + 0.1% TFA Screen_CSP->Initial_MP Optimize_Modifier Optimize Alcohol % Initial_MP->Optimize_Modifier Optimize_Acid Optimize Acidic Additive (TFA, Formic Acid) Optimize_Modifier->Optimize_Acid Optimize_Flow Optimize Flow Rate Optimize_Acid->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method Validation Validate Method (Robustness, Reproducibility) Final_Method->Validation

Caption: A systematic workflow for chiral HPLC method development.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. BenchChem Technical Support.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds.
  • Chromatography Today. (2020, May 20).
  • ResearchGate. The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases.
  • LCGC. (2026, March 25).
  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers. BenchChem Technical Support.
  • Regis Technologies. (2023, September 25).
  • Daicel Chiral Technologies.
  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Phenomenex.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • TCI Chemicals.
  • LCGC International. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • LCGC International. (2025, November 28).
  • LCGC International. CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
  • MDPI. (2024, June 12).
  • PMC. (2022, May 7).
  • YMC.
  • SIELC. (2018, February 17). Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • MDPI. (2016, October 4).

Sources

Optimization

Overcoming solubility issues of (2S)-2,5,5-trimethylhexanoic acid in aqueous media

Welcome to the technical support center for (2S)-2,5,5-trimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S)-2,5,5-trimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of (2S)-2,5,5-trimethylhexanoic acid in aqueous media. As a senior application scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them to empower your experimental design.

Understanding the Challenge: Physicochemical Properties

(2S)-2,5,5-trimethylhexanoic acid, a branched-chain carboxylic acid, presents significant solubility challenges in aqueous solutions due to its molecular structure. While specific data for the (2S)-isomer is limited, information on the closely related 3,5,5-trimethylhexanoic acid isomer indicates it is sparingly soluble in water, with a reported solubility of 0.17 wt%[1]. This low solubility is attributed to the molecule's hydrophobic nature, characterized by a calculated LogP value of approximately 3.25 for the 3,5,5-isomer. The long, branched alkyl chain dominates the molecule's character, making it more compatible with organic solvents[2][3].

PropertyValue (for 3,5,5-trimethylhexanoic acid)Implication for Aqueous Solubility
Molecular Formula C9H18O2The high carbon-to-oxygen ratio indicates a predominantly nonpolar character.
Molecular Weight 158.24 g/mol
Appearance Clear, colorless liquid
Water Solubility Sparingly soluble (0.17 wt%)[1]Significant challenges in preparing aqueous stock solutions at high concentrations.
LogP ~3.25Indicates a strong preference for a nonpolar environment over an aqueous one.
pKa Not directly found, but expected to be in the range of 4-5, typical for carboxylic acids.The molecule's ionization state, and therefore solubility, will be highly dependent on pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with (2S)-2,5,5-trimethylhexanoic acid, providing explanations and actionable protocols.

FAQ 1: I can't dissolve (2S)-2,5,5-trimethylhexanoic acid in my aqueous buffer. What is the first thing I should try?

Answer: The most direct and often most effective initial approach is pH adjustment .

The Scientific Rationale (Causality):

(2S)-2,5,5-trimethylhexanoic acid is a carboxylic acid. At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains largely in its neutral, protonated form (-COOH). This form is less polar and thus has very low solubility in water. By increasing the pH of the solution to a value significantly above the pKa, the carboxylic acid group will deprotonate to form its carboxylate salt (-COO⁻). This ionized form is much more polar and can readily interact with water molecules through ion-dipole interactions, leading to a dramatic increase in aqueous solubility. For most carboxylic acids, a pH of 2 units above the pKa will result in over 99% ionization.

Experimental Workflow: pH Adjustment

cluster_0 Workflow for Solubility Enhancement via pH Adjustment A Start with (2S)-2,5,5-trimethylhexanoic acid B Add a small amount of aqueous buffer (e.g., PBS) A->B C Observe for insolubility (e.g., cloudiness, separate phase) B->C D Add a base (e.g., 1M NaOH) dropwise while stirring C->D E Monitor pH of the solution D->E Simultaneously F Continue adding base until the solution clears and pH is > 7 E->F G Adjust to final desired concentration with buffer F->G H Final sterile filtration (optional) G->H

Caption: Workflow for increasing solubility by pH adjustment.

Step-by-Step Protocol:

  • Initial Slurry: Weigh the desired amount of (2S)-2,5,5-trimethylhexanoic acid and add it to a fraction of your final target volume of aqueous buffer (e.g., start with 50-70% of the final volume). This will likely form a cloudy suspension or an immiscible liquid layer.

  • Basification: While vigorously stirring, add a suitable base dropwise. Common choices include 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Endpoint: Continue adding the base until the solution becomes clear, indicating that the acid has dissolved. The target pH should generally be at least 7.0, and ideally around 7.4 for many biological applications, which is well above the presumed pKa of ~4-5.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration and volume.

  • Re-check pH: After final volume adjustment, re-check the pH and make any minor adjustments if necessary.

Troubleshooting:

  • Precipitation upon adding to media: If you are adding this stock solution to a final, lower pH cell culture media or assay buffer, be mindful of potential precipitation. The high pH stock may be neutralized, causing the compound to revert to its less soluble form. To mitigate this, consider preparing a more concentrated stock at high pH and then diluting it significantly into the final media.

FAQ 2: pH adjustment is not suitable for my experiment. What are my other options?

Answer: If maintaining a specific pH is critical and you cannot use a basic solution, employing co-solvents is the next logical step.

The Scientific Rationale (Causality):

The principle of co-solvency involves reducing the polarity of the aqueous solvent system to make it more "hospitable" to a nonpolar solute. Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar molecule like (2S)-2,5,5-trimethylhexanoic acid disrupts this network, which is energetically unfavorable. A water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent mixture, weakening the hydrogen-bonding network of water and creating "pockets" of lower polarity where the nonpolar solute can dissolve more readily.

Common Co-solvents for Preclinical Formulations:

Co-SolventProperties and ConsiderationsTypical Starting Concentration
Ethanol Generally well-tolerated in many biological systems at low concentrations.5-20% (v/v)
Propylene Glycol (PG) A common vehicle in pharmaceutical formulations. Can be viscous.10-30% (v/v)
Polyethylene Glycol (PEG 300/400) Low-molecular-weight PEGs are water-miscible and effective solubilizers.10-40% (v/v)
Dimethyl Sulfoxide (DMSO) A very strong aprotic solvent, but can have cellular effects. Use with caution and at the lowest effective concentration.0.1-5% (v/v) for in vitro; higher for stock solutions.

Experimental Workflow: Co-solvent Approach

cluster_1 Workflow for Solubility Enhancement via Co-solvents A Start with (2S)-2,5,5-trimethylhexanoic acid B Dissolve in 100% of the chosen co-solvent (e.g., Ethanol, DMSO) A->B C Ensure complete dissolution to form a concentrated stock B->C D Slowly add the aqueous buffer to the co-solvent stock with stirring C->D E Observe for any signs of precipitation D->E F If precipitation occurs, a lower final concentration or higher co-solvent percentage is needed E->F Precipitation observed G Final formulation with the desired co-solvent/buffer ratio E->G No precipitation

Caption: Workflow for increasing solubility using co-solvents.

Step-by-Step Protocol:

  • Neat Dissolution: First, dissolve the (2S)-2,5,5-trimethylhexanoic acid in a small volume of 100% of your chosen co-solvent (e.g., ethanol, DMSO). This should result in a clear, concentrated stock solution.

  • Titration: While stirring, slowly add your aqueous buffer to the co-solvent stock solution. It is crucial to add the aqueous phase to the organic phase , not the other way around. This prevents the compound from immediately precipitating out in a highly aqueous environment.

  • Observation: Monitor the solution for any signs of cloudiness or precipitation as you add the aqueous buffer.

  • Optimization: The final ratio of co-solvent to aqueous buffer will depend on the target concentration of your compound. You may need to perform a small-scale trial to determine the maximum concentration achievable in a given co-solvent/water ratio that is compatible with your experimental system.

Troubleshooting:

  • "Crashing out": If the compound precipitates upon addition of the aqueous phase, it means the final solvent system is still too polar for that concentration. You can either increase the percentage of the co-solvent or decrease the final concentration of the (2S)-2,5,5-trimethylhexanoic acid.

FAQ 3: Are there more advanced techniques if pH adjustment and co-solvents are insufficient or not applicable?

Answer: Yes, for more challenging cases or specific formulation needs, you can explore the use of cyclodextrins or surfactants .

The Scientific Rationale (Causality):

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[4] The nonpolar alkyl chain of (2S)-2,5,5-trimethylhexanoic acid can be encapsulated within the hydrophobic core of the cyclodextrin molecule. The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively shielding the hydrophobic guest molecule and rendering the entire complex water-soluble.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.

  • Surfactants: Surfactants (surface-active agents) are amphiphilic molecules with a polar head group and a nonpolar tail. At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. The hydrophobic portion of (2S)-2,5,5-trimethylhexanoic acid can partition into this micellar core, while the hydrophilic head groups of the surfactant interact with the bulk aqueous phase, thus solubilizing the compound.

Step-by-Step Protocol (Cyclodextrin Approach):

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubilization.

  • Add Compound: Add the (2S)-2,5,5-trimethylhexanoic acid to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours or overnight to allow for the formation of the inclusion complex.

  • Clarification: The solution should become clear as the complex forms. If some undissolved material remains, it can be removed by filtration (e.g., using a 0.22 µm filter), and the concentration of the dissolved compound in the filtrate should be analytically determined.

Logical Relationship: Choosing a Solubilization Strategy

A Solubility Issue with (2S)-2,5,5-trimethylhexanoic acid B Is pH change acceptable? A->B C Yes B->C D No B->D E Use pH Adjustment (e.g., add NaOH to pH > 7) C->E F Is an organic co-solvent acceptable? D->F G Yes F->G H No F->H I Use Co-solvents (e.g., Ethanol, PG, PEG, DMSO) G->I J Advanced Formulation Needed H->J K Consider Cyclodextrins (e.g., HP-β-CD) J->K L Consider Surfactants (e.g., Polysorbate 80) J->L

Caption: Decision tree for selecting a solubilization method.

References

  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in GC-MS Analysis of (2S)-2,5,5-trimethylhexanoic Acid

Analyzing branched aliphatic carboxylic acids like (2S)-2,5,5-trimethylhexanoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. Due to the highly polar carboxyl (-COOH) g...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyzing branched aliphatic carboxylic acids like (2S)-2,5,5-trimethylhexanoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. Due to the highly polar carboxyl (-COOH) group, direct injection often results in severe peak tailing, active site adsorption, and poor signal-to-noise ratios. While derivatization resolves volatility issues, it frequently introduces severe baseline noise—obscuring trace-level analytes.

As a Senior Application Scientist, I have designed this technical support guide to move beyond generic advice. This center provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you isolate the root cause of baseline noise and achieve a flat, stable chromatogram.

Diagnostic Workflow

DiagnosticWorkflow Start High Baseline Noise in GC-MS CheckBlank Run Solvent Blank Start->CheckBlank IsNoisePresent Noise present in blank? CheckBlank->IsNoisePresent SystemIssue System/Instrument Issue IsNoisePresent->SystemIssue Yes SampleIssue Sample/Deriv Issue IsNoisePresent->SampleIssue No CheckGas Check Carrier Gas Purity & Trap Filters SystemIssue->CheckGas CheckSource Clean Ion Source & Check Transfer Line SystemIssue->CheckSource CheckDeriv Optimize BSTFA/TMCS Ratio & Evaporation SampleIssue->CheckDeriv CheckExtract Verify Acid Extraction Moisture Removal SampleIssue->CheckExtract

GC-MS Baseline Noise Diagnostic Workflow

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my derivatized (2S)-2,5,5-trimethylhexanoic acid sample produce a massive baseline "hump" midway through the run? Causality: (2S)-2,5,5-trimethylhexanoic acid requires derivatization (typically silylation using BSTFA with 1% TMCS) to replace the active hydrogen with a trimethylsilyl (TMS) group, enhancing its volatility and thermal stability [6]. However, if your acid extraction process leaves residual moisture, the water reacts aggressively with BSTFA. This competitive reaction consumes the reagent and generates volatile siloxane byproducts (e.g., hexamethyldisiloxane). In the GC column, these byproducts elute as a broad, unresolved baseline hump that masks the target TMS-ester. Solution: Ensure absolute moisture removal using anhydrous sodium sulfate prior to derivatization, and evaporate the extraction solvent completely under a gentle nitrogen stream.

Q2: I am seeing continuous, high-frequency baseline noise with prominent m/z 73, 147, 207, and 281 ions. What is the root cause? Causality: These specific mass-to-charge (m/z) ratios are the classic signature of cyclic siloxanes, indicating severe stationary phase degradation (column bleed) [3]. While some bleed is normal at the upper temperature limits of a GC oven ramp, excessive noise throughout the entire run is typically caused by oxygen or moisture contamination in the carrier gas. Oxygen acts as a catalyst at high temperatures, accelerating the cleavage of the siloxane backbone of the stationary phase [1]. Solution: Verify carrier gas purity (must be ultra-high purity, 99.999%). Replace your oxygen and moisture traps, and leak-check the inlet system [2].

Q3: The baseline noise suddenly increased after I installed a new column. I cleaned the ion source and replaced the filaments, but the noise persists. What did I miss? Causality: This is a classic symptom of graphite ferrule particulate contamination in the MS transfer line[5]. When the transfer line column nut is overtightened during installation, the soft graphite ferrule can crush, shedding microscopic flakes. The high vacuum of the mass spectrometer pulls these highly absorbent graphite particles into the transfer line. Once trapped and heated, they continuously outgas absorbed hydrocarbons directly into the ion source, creating an elevated, noisy baseline that cleaning the source cannot fix [5]. Solution: Disassemble and flush the MS transfer line. Use 85% Vespel/15% Graphite ferrules for MS connections to prevent crushing.

SilylationPathway Acid (2S)-2,5,5-trimethylhexanoic acid (Polar, High Boiling) Reaction Nucleophilic Attack (60°C, 30 min) Acid->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product TMS-Ester Derivative (Volatile, Stable) Reaction->Product Primary Byproduct Excess Siloxanes (Baseline Noise Source) Reaction->Byproduct Side Reaction

Silylation Pathway of (2S)-2,5,5-trimethylhexanoic Acid

Section 2: Quantitative Data & Method Comparison

To minimize baseline noise, selecting the correct derivatization strategy is critical. The table below compares the quantitative impact of different sample preparation methods on baseline stability and analyte recovery for aliphatic carboxylic acids.

Derivatization MethodReagent UsedTypical Baseline Noise (Signal Amplitude)Analyte Recovery (%)Primary Noise SourcePrep Time
Direct Injection (No Deriv) NoneLow (< 50 counts)< 30% (Severe Tailing)Active site adsorption0 min
Silylation (Standard) BSTFA + 1% TMCSHigh (500 - 2000 counts)85 - 95%Excess reagent / Siloxanes45 min
Silylation (Optimized) BSTFA + 1% TMCS (Evaporated)Low (< 100 counts)90 - 98%Minor column bleed60 min
Methylation (SPME On-line) PTMAHVery Low (< 50 counts)80 - 90%Matrix interference30 min

Note: Methylation using phenyltrimethylammonium hydroxide (PTMAH) offers a cleaner baseline but requires specific solid-phase microextraction (SPME) setups [7]. Optimized silylation remains the most accessible high-recovery method.

Section 3: Self-Validating Experimental Protocols
Protocol A: Moisture-Free Silylation of (2S)-2,5,5-trimethylhexanoic Acid

Design Rationale: This protocol is designed as a self-validating system. By incorporating a solvent-only derivatization blank alongside the sample, you can mathematically subtract reagent noise and definitively prove whether baseline artifacts originate from the sample matrix or the derivatization chemistry.

  • Extraction & Drying: Extract (2S)-2,5,5-trimethylhexanoic acid into a non-polar solvent (e.g., hexane/ethyl acetate). Pass the extract through a micro-column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove all trace water.

  • Evaporation: Transfer 1 mL of the dried extract to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

    • Validation Check: The vial must appear completely dry; any visible micro-droplets will react with the reagent to cause a siloxane baseline hump.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst). Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes.

  • Reagent Removal (Critical Step for Baseline): To prevent excess reagent from flooding the detector and causing background noise, evaporate the reacted mixture to dryness under nitrogen. Reconstitute immediately in 100 µL of anhydrous hexane.

  • Analysis: Inject 1 µL into the GC-MS.

    • Self-Validation: Always run a "Derivatization Blank" (Steps 3-6 performed on an empty vial) first. If the blank shows a flat baseline, any noise in the sample run is strictly matrix-related.

Protocol B: Proactive Instrument Isolation & Blank Testing

Design Rationale: Troubleshooting GC-MS noise requires systematically isolating the pneumatic system from the vacuum system [4].

  • Vacuum Verification: Check the foreline and high-vacuum pressures. Under standard column flow (e.g., 1.0 mL/min He), pressures should be consistent daily. A sudden pressure spike indicates an air leak, which causes oxygen-induced column bleed noise [4].

  • The "No-Injection" Blank: Run a complete GC temperature program without injecting anything. If the baseline drifts upward significantly, the issue is column bleed or carrier gas contamination [1].

  • The Butane Peak Test: Following any inlet maintenance, inject 5 µL of butane gas from a standard lighter (split 100:1). Butane does not interact with active sites.

    • Validation Check: If the butane peak is asymmetrical or noisy, the inlet is assembled incorrectly or the detector electronics are failing. If the butane peak is sharp but your (2S)-2,5,5-trimethylhexanoic acid peak is noisy, the issue is exclusively related to sample preparation [4].

References
  • GC Troubleshooting: Common Issues & How to Fix Them aimanalytical.com [Link]

  • GC Column Troubleshooting Guide - Phenomenex phenomenex.com [Link]

  • Stopping GC and GC–MS Problems Before They Start | LCGC International chromatographyonline.com[Link]

  • Gas Chromatography Problem Solving and Troubleshooting oup.com [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review jfda-online.com[Link]

  • Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids nih.gov[Link]

Optimization

Best storage conditions to maintain (2S)-2,5,5-trimethylhexanoic acid stability

Welcome to the Technical Support Center for chiral aliphatic carboxylic acids. As a Senior Application Scientist, I have designed this portal to move beyond generic storage advice. For drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral aliphatic carboxylic acids. As a Senior Application Scientist, I have designed this portal to move beyond generic storage advice. For drug development professionals and materials scientists, the integrity of (2S)-2,5,5-trimethylhexanoic acid is not just about preventing decomposition; it is about preserving its stereochemical purity and anhydrous state.

This guide provides a self-validating system of protocols and causality-driven troubleshooting steps to ensure your batches maintain >99% enantiomeric excess (ee) and chemical purity throughout their lifecycle.

Part 1: Quick Reference Physicochemical Data

To understand the storage requirements, we must first look at the quantitative thermodynamic and physical properties of the compound. Below is a summary of the critical data for 2,5,5-trimethylhexanoic acid.

PropertyValueScientific Implication for Storage
Molecular Formula C9H18O2Highly lipophilic branched-chain fatty acid[1].
Boiling Point 230 - 240 °CLow volatility at room temperature; resistant to evaporative loss[2].
Flash Point 120 - 137 °CCombustible but not highly flammable under standard conditions[2].
Density ~0.899 g/cm³Floats on water; phase separation occurs if moisture ingress is severe[2].
Water Solubility ~0.3 g/L at 20 °CHighly hydrophobic, but can absorb trace atmospheric moisture[2].
Chemical Stability High (Aliphatic)Highly stable against chemical modification and oxidation[3].
Incompatibilities Bases, AminesContact with bases triggers rapid α -deprotonation and racemization[2].

Part 2: Degradation Pathways & Logical Relationships

Understanding how a compound fails is the first step in preventing it. The diagram below illustrates the causal relationship between improper storage conditions and the resulting chemical or stereochemical degradation.

StorageWorkflow A Pure (2S)-2,5,5-Trimethylhexanoic Acid (Stable at 2-8°C, Inert Gas) B Exposure to Trace Bases/Amines (Incompatible Storage) A->B Contamination E Exposure to Atmospheric Moisture (Improper Seal) A->E Seal Failure C Enolization at α-Carbon (Loss of Stereocenter) B->C Deprotonation D Racemization (Formation of (2R)/(2S) Mixture) C->D Reprotonation F Cloudiness & Micro-emulsions (Requires Karl Fischer QC) E->F Water Ingress

Logical relationship of storage failures leading to degradation and racemization.

Part 3: Troubleshooting Guides & FAQs

Q1: What are the optimal long-term storage conditions for (2S)-2,5,5-trimethylhexanoic acid? Causality & Expert Insight: The compound should be stored tightly sealed at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) in a well-ventilated place[2]. While the aliphatic backbone is highly stable to chemical modification[3], the α -chiral center is the weak link. Refrigeration minimizes the kinetic energy available for auto-oxidation or enolization. Purging the headspace with inert gas displaces atmospheric moisture and oxygen, preventing water from acting as a proton-shuttle in degradation pathways.

Q2: My batch is showing optical purity degradation (loss of ee). What happened? Causality & Expert Insight: You are observing base-catalyzed racemization. The α -proton adjacent to the electron-withdrawing carboxylate group is mildly acidic. If the acid is exposed to trace 2 (e.g., from unwashed alkaline glassware or incompatible amine-cured polymer septa)[2], the α -proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, the proton can add to either face of the enolate, converting your pure (2S)-enantiomer into a racemic mixture. Always use acid-washed, borosilicate glass vials with PTFE-lined caps.

Q3: The liquid appears slightly cloudy or has a lower refractive index than expected. Is it ruined? Causality & Expert Insight: Cloudiness in a highly lipophilic acid indicates moisture absorption. Although it has a low water solubility of ~0.3 g/L[2], a compromised container seal allows atmospheric humidity to ingress, forming a micro-emulsion. The material is not chemically ruined but must be dried (e.g., via molecular sieves) before use in moisture-sensitive coupling reactions.

Part 4: Experimental Protocol for Stability Validation

To ensure your storage conditions are effective, you must routinely validate the integrity of your stock. The following step-by-step methodology provides a self-validating system to confirm both the anhydrous state and the enantiomeric excess (ee) of (2S)-2,5,5-trimethylhexanoic acid.

Workflow: Chiral HPLC Validation and Moisture Analysis

Phase 1: Sample Preparation (Preventing Condensation)

  • Remove the sealed storage container from the 2-8°C refrigerator.

  • Place the container in a desiccator and allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold container immediately exposes the cold liquid to ambient air, causing instant condensation and moisture ingress.

  • Transfer the container to a nitrogen-purged glovebag.

  • Using an acid-washed glass syringe, extract a 50 mg aliquot.

  • Dilute the sample in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

Phase 2: Karl Fischer (KF) Titration (Moisture Check)

  • Inject 100 µL of the neat (undiluted) sample into a volumetric Karl Fischer titrator.

  • Titrate using a standard iodine/sulfur dioxide reagent.

  • Validation Gate: Moisture content must be < 0.1% . If the result is > 0.1%, the storage seal has failed. The batch must be dried over activated 3Å molecular sieves for 24 hours before proceeding to sensitive syntheses.

Phase 3: Chiral HPLC Analysis (Stereochemical Check)

  • Column: Chiralpak AD-H (or equivalent amylose-based stationary phase), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1 v/v/v). Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the carboxylic acid, ensuring it remains fully protonated. This prevents peak tailing and ensures sharp, baseline-resolved enantiomer peaks.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm.

  • Validation Gate: Calculate the enantiomeric excess using the formula: ee =[(Area 2S - Area 2R) / (Area 2S + Area 2R)] x 100 Acceptance Criteria: > 99.0%. A drop below this threshold confirms base-contamination in your storage environment.

References

  • Title: 2,5,5-Trimethylhexanoic acid | C9H18O2 | CID 11970813 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Material Safety Data Sheet - Isononanoic acid (Mixture containing 2,5,5-Trimethylhexanoic acid) Source: SMS Rail Lines URL: [Link]

  • Title: WO2022043304A1 - Novel coolants with improved storage stability Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for (2S)-2,5,5-trimethylhexanoic acid Reactions

Welcome to the technical support center for optimizing reactions with (2S)-2,5,5-trimethylhexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions with (2S)-2,5,5-trimethylhexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this and other sterically hindered chiral carboxylic acids. The unique structure of (2S)-2,5,5-trimethylhexanoic acid—featuring a bulky tert-butyl-like group and a critical chiral center—presents specific challenges in achieving high yields and maintaining stereochemical integrity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during esterification, amidation, and other derivatization reactions. Our goal is to equip you with the knowledge to make informed decisions on catalyst selection and reaction optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when working with (2S)-2,5,5-trimethylhexanoic acid and similar sterically demanding substrates.

Issue 1: Low or No Product Yield in Esterification or Amidation Reactions

You've set up your reaction to form an ester or an amide from (2S)-2,5,5-trimethylhexanoic acid, but after the specified reaction time, analysis (TLC, LC-MS) shows mostly unreacted starting material.

Root Cause Analysis & Solutions

1. Severe Steric Hindrance: The primary reason for low reactivity is the steric bulk around the carboxylic acid. The neopentyl-like structure physically blocks the approach of the nucleophile (alcohol or amine) to the carbonyl carbon.[1][2]

  • Solution 1: Switch to a Stronger Activation Agent. Standard methods like Fischer esterification (acid catalyst and alcohol) are often too slow and require harsh conditions that can lead to side reactions.[1] Instead, activate the carboxylic acid to make it a much better electrophile.

    • Carbodiimide Coupling Reagents: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent choices.[3][4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophile.[3][5][6][7]

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, or PyBOP are highly effective for coupling sterically hindered substrates.[8] They are often superior to carbodiimides alone for difficult couplings.[4]

    • Acid Chloride/Anhydride Formation: Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] This is a classic method but can be harsh. Alternatively, forming a mixed anhydride can also increase reactivity.

  • Solution 2: Incorporate Coupling Additives. When using carbodiimides, side reactions like the formation of an unreactive N-acylurea can reduce yield.[3][4] Including an additive can prevent this.

    • Hydroxybenzotriazoles (HOBt, OxymaPure): These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that is more stable yet still highly reactive towards the amine or alcohol.[4][6][8] This minimizes side reactions and often suppresses racemization.[8]

  • Solution 3: Increase Reaction Temperature and Time. For sterically hindered substrates, longer reaction times and elevated temperatures may be necessary.[1] However, this must be balanced with the risk of racemization.[8] Use the lowest effective temperature and monitor the reaction closely.[1][8] Microwave-assisted synthesis can sometimes accelerate difficult couplings.[12]

Data-Driven Catalyst Selection for Amide Formation
Catalyst / Reagent SystemTypical ConditionsAdvantagesDisadvantages
DIC / OxymaPure DMF, Room TempExcellent for hindered couplings; soluble urea byproduct.[4]Can be slower than uronium salts.
HATU / DIPEA DMF or CH₂Cl₂, Room TempVery fast and efficient; known to suppress racemization.[8]More expensive; produces guanidinium byproducts.
EDC / HOBt CH₂Cl₂ or aq. bufferWater-soluble byproducts, easy workup.[4][5]Can be less effective for the most hindered cases.
SOCl₂ then Amine/Base Toluene or CH₂Cl₂, 0°C to RTHighly reactive intermediate; inexpensive.Harsh conditions; potential for side reactions.
Issue 2: Racemization or Epimerization at the Chiral Center

You have successfully formed your product, but chiral HPLC or polarimetry analysis shows a loss of enantiomeric purity. The (2S) configuration has been compromised.

Root Cause Analysis & Solutions

1. Formation of Racemization-Prone Intermediates: The primary cause of racemization in amide coupling is the formation of a 5(4H)-oxazolone intermediate.[8][13] The proton at the chiral alpha-carbon of this intermediate is acidic and can be removed by a base, leading to a planar, achiral enolate that can be reprotonated from either face.[8]

  • Solution 1: Choose Racemization-Suppressing Reagents.

    • Additives are Key: Using additives like HOBt or, more effectively, OxymaPure with your carbodiimide is crucial. They intercept the reactive O-acylisourea before it can cyclize to the oxazolone.[6][8]

    • Uronium/Aminium Salts: Reagents based on HOBt or its derivatives (like HATU) are specifically designed to minimize racemization.[8]

    • Novel Reagents: Ynamides have been developed as racemization-free coupling reagents that operate under very mild conditions.[14][15][16] They offer excellent selectivity and avoid the need for strong bases.[14][15]

  • Solution 2: Control the Base.

    • Use a Hindered, Non-Nucleophilic Base: Instead of triethylamine (TEA), use a bulkier base like N,N-diisopropylethylamine (DIPEA).[8] Its steric bulk makes it less likely to deprotonate the alpha-carbon.[8]

    • Stoichiometry is Critical: Use the minimum amount of base necessary. Excess base significantly increases the risk of racemization.

  • Solution 3: Optimize Reaction Conditions.

    • Low Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) before allowing the reaction to slowly warm to room temperature.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures.[8]

Workflow for Minimizing Racemization

G cluster_0 Reaction Setup cluster_1 Activation Step cluster_2 Coupling Step Start Dissolve (2S)-2,5,5-trimethylhexanoic acid in aprotic solvent (e.g., DMF, CH2Cl2) Cool Cool solution to 0 °C Start->Cool Reagent Add Coupling Reagent + Additive (e.g., DIC + OxymaPure or HATU) Cool->Reagent Maintain low temp Stir Stir for 5-10 min at 0 °C Reagent->Stir Base Add Hindered Base (DIPEA) Stir->Base Pre-activation Nucleophile Add Amine/Alcohol Nucleophile Base->Nucleophile Warm Allow to warm slowly to Room Temp Nucleophile->Warm Monitor Monitor by LC-MS until complete Warm->Monitor Workup Aqueous Workup & Purification Monitor->Workup Reaction Complete

Caption: Workflow for minimizing racemization during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the first-line catalyst system I should try for an amidation reaction with this acid?

For a challenging substrate like (2S)-2,5,5-trimethylhexanoic acid, a robust system is recommended from the start. A combination of Diisopropylcarbodiimide (DIC) with OxymaPure as an additive in DMF is an excellent starting point. DIC is a liquid, easy to handle, and the resulting diisopropylurea byproduct is more soluble in common solvents than the dicyclohexylurea from DCC.[4] OxymaPure is a superior additive for suppressing racemization and improving efficiency.[4]

Q2: Can I use a simple acid catalyst like sulfuric acid for esterification (Fischer Esterification)?

While Fischer esterification is fundamentally sound, it is often inefficient for sterically hindered carboxylic acids.[1] The reaction is an equilibrium process, and reaching completion requires either a large excess of the alcohol or removal of water as it forms (e.g., with a Dean-Stark trap).[1][17] For a bulky acid like this one, the reaction rate will be very slow, requiring prolonged heating, which can lead to decomposition or other side reactions.[1] It is generally better to use a coupling reagent for higher efficiency and milder conditions.

Q3: My nucleophile is a secondary amine, and the reaction is still not working. What should I do?

Coupling a sterically hindered acid with a sterically hindered secondary amine is one of the most difficult amide bond formations.[2][18]

  • Use the most powerful reagents: This is a scenario where uronium/aminium salts like HATU or phosphonium salts like PyBOP are often required.

  • Increase temperature: Gentle heating (40-50 °C) or the use of microwave irradiation may be necessary to drive the reaction to completion.[12]

  • Consider alternative routes: If direct coupling fails, converting the carboxylic acid to the highly reactive acid chloride may be the only viable option.

Q4: What is the mechanism of carbodiimide coupling and why do additives help?

The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6][7] This intermediate is the target for the amine/alcohol nucleophile. However, it can undergo two undesired side reactions:

  • Rearrangement: It can rearrange to a stable, unreactive N-acylurea, which stops the reaction.[3][4]

  • Oxazolone Formation: It can cyclize to form an oxazolone, which is a major pathway for racemization.[6]

Additives like HOBt or OxymaPure are acidic and react with the O-acylisourea faster than the side reactions can occur. This forms an active ester intermediate which is stable enough to prevent side reactions but reactive enough to be readily attacked by the nucleophile, thus preserving yield and stereochemical integrity.[4][6]

G cluster_paths RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl + DCC Carbodiimide (RN=C=NR) DCC->O_Acyl + Amide Desired Amide + Urea O_Acyl->Amide + Amine (Fast) N_Acyl N-Acylurea (Unreactive Side Product) O_Acyl->N_Acyl Rearrangement (Slow) Active_Ester Active Ester (e.g., OBt Ester) O_Acyl->Active_Ester + Additive (e.g., HOBt) (Very Fast) Active_Ester->Amide + Amine

Caption: Competing pathways for the O-acylisourea intermediate.

Experimental Protocols

Protocol 1: General Procedure for DIC/OxymaPure Mediated Amidation

This protocol provides a starting point for the amidation of (2S)-2,5,5-trimethylhexanoic acid.

Materials:

  • (2S)-2,5,5-trimethylhexanoic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add (2S)-2,5,5-trimethylhexanoic acid and OxymaPure.

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIC to the solution and stir for 5 minutes.

  • Add the amine nucleophile, followed by the dropwise addition of DIPEA.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Vertex AI Search Result [No Title], Accessed March 28, 2026.
  • Zhao, Y. et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Available at: [Link]

  • Wikipedia. Carbodiimide. Available at: [Link]

  • Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]

  • PubMed (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]

  • Aapptec Peptides (2021). Carbodiimides and Additives. Available at: [Link]

  • Katritzky, A. R. et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5739-5746. Available at: [Link]

  • El-Faham, A. & Albericio, F. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Chemistry - A European Journal, 17(34), 9405-9410. Available at: [Link]

  • Chemistry LibreTexts (2019). 22.10: Reactions of Carboxylic Acids. Available at: [Link]

  • Gargiulo, S. et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3299. Available at: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Available at: [Link]

  • Coin, I. et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 228. Available at: [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available at: [Link]

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  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

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Reference Data & Comparative Studies

Validation

(2S)-2,5,5-trimethylhexanoic acid vs (2R)-2,5,5-trimethylhexanoic acid structural comparison

Introduction (2S)-2,5,5-trimethylhexanoic acid and its enantiomer, (2R)-2,5,5-trimethylhexanoic acid, are branched aliphatic chiral carboxylic acids. Due to their unique steric bulk—featuring a methyl group at the C2 chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2,5,5-trimethylhexanoic acid and its enantiomer, (2R)-2,5,5-trimethylhexanoic acid, are branched aliphatic chiral carboxylic acids. Due to their unique steric bulk—featuring a methyl group at the C2 chiral center and a terminal tert-butyl group—they serve as critical chiral building blocks in asymmetric synthesis and drug development. This guide provides an objective structural comparison, physicochemical data synthesis, and self-validating experimental workflows for their analytical and preparative resolution.

Stereochemical Architecture & CIP Priority Logic

The fundamental difference between the two molecules lies in the 3D spatial arrangement around the C2 carbon. Because they are enantiomers, they possess identical scalar properties (e.g., boiling point, pKa) but interact differently with plane-polarized light and chiral environments.

To assign the absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules . The four groups attached to the C2 chiral center are prioritized by atomic number:

  • -COOH (Priority 1): The carboxyl carbon is bonded to three oxygen equivalents (one double bond, one single bond).

  • -CH₂CH₂C(CH₃)₃ (Priority 2): The 3,3-dimethylbutyl chain carbon is bonded to another carbon and two hydrogens.

  • -CH₃ (Priority 3): The methyl carbon is bonded only to hydrogens.

  • -H (Priority 4): Hydrogen has the lowest atomic number.

When the lowest priority group (-H) is oriented away from the viewer:

  • A counter-clockwise sequence (1 → 2 → 3) defines the (2S) configuration.

  • A clockwise sequence (1 → 2 → 3) defines the (2R) configuration.

CIP_Logic Title CIP Priority Assignment for C2 C2 Chiral Center (C2) P1 Priority 1: -COOH (C bonded to O, O, O) C2->P1 P2 Priority 2: -CH2CH2C(CH3)3 (C bonded to C, H, H) C2->P2 P3 Priority 3: -CH3 (C bonded to H, H, H) C2->P3 P4 Priority 4: -H (Lowest atomic number) C2->P4 ConfigS (2S) Enantiomer Counter-Clockwise P4->ConfigS If H is dashed ConfigR (2R) Enantiomer Clockwise P4->ConfigR If H is dashed

Fig 1: CIP priority assignment and stereochemical logic for C2 of 2,5,5-trimethylhexanoic acid.

Physicochemical Data Comparison

The following table summarizes the quantitative data for both enantiomers. As expected for enantiomeric pairs, achiral properties remain identical, while chiral properties are equal in magnitude but opposite in direction .

Property(2S)-2,5,5-Trimethylhexanoic Acid(2R)-2,5,5-Trimethylhexanoic Acid
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol 158.24 g/mol
Stereocenter Configuration Counter-clockwise (1→2→3)Clockwise (1→2→3)
Optical Rotation [α]D​ Non-zero (Specific value solvent-dependent)Equal magnitude, opposite sign to (2S)
Chiral HPLC Retention Time tR1​ or tR2​ (CSP-dependent) tR2​ or tR1​ (Opposite of 2S)
Achiral Properties (b.p., pKa) Identical (~230 °C, pKa ~4.8)Identical (~230 °C, pKa ~4.8)

Analytical Resolution: Chiral HPLC Methodology

Accurate quantification of enantiomeric excess (e.e.) requires a robust Chiral High-Performance Liquid Chromatography (HPLC) method. Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard for this application.

Mechanistic Causality: Aliphatic carboxylic acids tend to ionize partially on the silica support of the HPLC column, leading to severe peak tailing and poor resolution. To counteract this, a strong organic acid modifier like Trifluoroacetic Acid (TFA) must be added to the mobile phase. TFA suppresses the ionization of the analyte, ensuring it remains in its neutral, protonated state for optimal hydrogen-bonding interaction with the chiral grooves of the CSP .

Step-by-Step Protocol:

  • Column Selection: Equip the system with an amylose-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Add 0.1% (v/v) TFA. Degas the mixture thoroughly.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven to 25 °C.

  • Detection: Monitor the eluent via UV detection at 210 nm. Rationale: Aliphatic acids lack extended π-conjugation and do not absorb at higher wavelengths; 210 nm captures the carboxyl carbonyl absorption.

  • System Validation: Inject a racemic standard. Adjust the Hexane/IPA ratio if the resolution factor ( Rs​ ) is less than 1.5.

HPLC_Workflow Start Racemic Mixture Col Select CSP (e.g., Amylose-based) Start->Col MP Mobile Phase Hexane/IPA (95:5) Col->MP Mod Acidic Modifier Add 0.1% TFA MP->Mod Inject Injection & Detection UV 210 nm Mod->Inject Sep Baseline Resolution Rs >= 1.5 Inject->Sep

Fig 2: Self-validating chiral HPLC workflow for resolving aliphatic carboxylic acid enantiomers.

Preparative Resolution: Diastereomeric Salt Formation

For large-scale isolation of the (2S) or (2R) enantiomer from a racemic mixture, diastereomeric salt crystallization is a highly scalable and self-validating approach. By reacting the racemic acid with a single enantiomer of a chiral amine, two diastereomeric salts are formed. Unlike enantiomers, diastereomers possess different physical properties (e.g., solubility), allowing for physical separation.

Mechanistic Causality: The use of a resolving agent like (R)-(+)-1-phenylethylamine creates a rigid hydrogen-bonded network in the crystal lattice. The differential packing efficiency of the (2S, 1'R) vs. (2R, 1'R) salts in the chosen solvent dictates their solubility, enabling fractional crystallization.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2,5,5-trimethylhexanoic acid in warm ethanol. Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine.

  • Fractional Crystallization: Allow the solution to cool gradually to room temperature. The less soluble diastereomeric salt will precipitate.

  • Iterative Validation: Filter the crystals. Liberate a small analytical aliquot (using Step 4) and check the diastereomeric excess (d.e.) via the Chiral HPLC method described above. If d.e. < 99%, recrystallize the salt from an ethanol/water mixture.

  • Acidification: Suspend the highly pure diastereomeric salt in a biphasic mixture of Methyl tert-butyl ether (MTBE) and 1M aqueous HCl. Rationale: The HCl protonates the chiral amine, driving it into the aqueous layer, while the neutral, enantiopure carboxylic acid partitions into the organic layer.

  • Isolation: Separate the organic MTBE layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure enantiomer.

Salt_Resolution Racemate Racemic Acid in Warm Ethanol Amine Add Chiral Amine (R)-(+)-1-Phenylethylamine Racemate->Amine Cryst Fractional Crystallization Cool to RT Amine->Cryst Check Check d.e. via HPLC Is d.e. > 99%? Cryst->Check Recryst Recrystallize (EtOH/H2O) Check->Recryst No Acidify Acidification 1M HCl + MTBE Check->Acidify Yes Recryst->Cryst Pure Enantiopure Acid Organic Layer Isolation Acidify->Pure

Fig 3: Preparative resolution workflow via diastereomeric salt formation and iterative validation.

References

  • Wikipedia Contributors. "Cahn–Ingold–Prelog priority rules." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11970813, 2,5,5-trimethylhexanoic acid." PubChem. Available at: [Link]

Comparative

A Comparative Guide to (2S)-2,5,5-trimethylhexanoic acid and Other Branched-Chain Carboxylic Acids for Drug Development Professionals

Introduction: The Nuanced World of Branched-Chain Carboxylic Acids In modern drug design, the carboxylic acid moiety is a foundational pharmacophore, crucial for interacting with biological targets.[1][2] However, its ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nuanced World of Branched-Chain Carboxylic Acids

In modern drug design, the carboxylic acid moiety is a foundational pharmacophore, crucial for interacting with biological targets.[1][2] However, its utility is often a double-edged sword, presenting challenges in metabolic stability, membrane permeability, and potential toxicity.[3][4][5] Branched-chain carboxylic acids (BCCAs) represent a fascinating class of molecules where subtle architectural changes—such as chain length, the position of alkyl branches, and stereochemistry—can profoundly alter pharmacological and toxicological profiles.[6] The anticonvulsant drug Valproic Acid (VPA), for instance, has demonstrated that specific structural features are essential for its therapeutic action, while also being linked to its teratogenic effects.[6][7][8]

This guide provides an in-depth comparison of (2S)-2,5,5-trimethylhexanoic acid, a chiral BCCA, with other structurally related acids. We will explore how its unique trimethyl substitution and defined stereochemistry at the C-2 position are predicted to influence its properties relative to well-characterized BCCAs like Valproic Acid, the industrial chemical 2-Ethylhexanoic acid, and the sterically hindered Pivalic acid. This analysis is designed for researchers and drug development professionals seeking to understand the structure-activity relationships that govern the performance of this molecular class.

Physicochemical Properties: A Foundation for Biological Behavior

The physicochemical characteristics of a molecule are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of branching and overall structure significantly impact properties like lipophilicity (LogP) and acidity (pKa).

Causality Behind Structural Choices:

  • (2S)-2,5,5-trimethylhexanoic acid: Features a chiral center at the C-2 position and a bulky tert-butyl group at the C-5 position. This extensive branching is expected to create significant steric hindrance, potentially shielding the carboxylic acid group and making the molecule more resistant to metabolic degradation, such as β-oxidation.

  • Valproic Acid (VPA): A simpler BCCA, its branching at C-2 is known to be critical for its anticonvulsant activity.[6]

  • 2-Ethylhexanoic Acid (2-EHA): A structural isomer of VPA, it is recognized as a developmental toxicant and liver toxicant at high doses, providing a crucial benchmark for toxicity comparison.[9]

  • Pivalic Acid: Its tert-butyl group adjacent to the carboxyl function imparts exceptional steric hindrance, making its esters unusually resistant to hydrolysis.[10] This serves as an extreme example of how branching can influence reactivity.

  • 3,5,5-Trimethylhexanoic Acid: As a structural isomer of the target compound, it helps isolate the effect of the methyl group's position (C-2 vs. C-3) on the molecule's overall properties.

Table 1: Comparative Physicochemical Properties of Selected Branched-Chain Carboxylic Acids

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)XLogP3 (Predicted)
(2S)-2,5,5-trimethylhexanoic acid CC(C)(C)CCC(C)C(=O)OC₉H₁₈O₂158.24~4.93.0[11]
Valproic Acid CCCC(CCC)C(=O)OC₈H₁₆O₂144.214.82.75[6]
2-Ethylhexanoic Acid CCCC(CC)C(=O)OC₈H₁₆O₂144.21~4.82.7
Pivalic Acid (CH₃)₃CC(=O)OC₅H₁₀O₂102.135.03[10]1.5
3,5,5-Trimethylhexanoic Acid CC(C)(C)CC(C)CC(=O)OC₉H₁₈O₂158.24~4.93.25

Note: Some properties are predicted values from chemical databases like PubChem and may vary slightly from experimental values.

Biological Activity Profile: The Impact of Steric Hindrance and Chirality

The biological activity of BCCAs is intrinsically linked to their structure. The branching pattern can influence how these molecules are recognized by enzymes and receptors.

  • Metabolic Stability: Linear fatty acids are typically metabolized via β-oxidation. Branching, especially at the α (C-2) and β (C-3) positions, can inhibit this process. The extensive branching of (2S)-2,5,5-trimethylhexanoic acid, particularly the gem-dimethyl group at C-5 and the methyl at C-2, likely confers significant resistance to metabolic breakdown, potentially leading to a longer biological half-life compared to less-branched analogs like VPA.

  • Chirality and Target Interaction: The stereochemistry of a drug is often critical for its interaction with chiral biological targets like proteins and enzymes.[12] The (S)-configuration at the C-2 position of the target molecule means it will interact with enzymes and receptors differently than its (R)-enantiomer or an achiral analog. This stereoselectivity is a cornerstone of modern pharmacology, often separating a drug's therapeutic effects from its adverse reactions.[13][14]

  • Toxicity Considerations: The toxicity of some BCCAs, like 2-EHA, is well-documented and includes liver and developmental toxicity.[15] Studies on VPA analogs have shown that increasing the branching can, in some cases, reduce teratogenicity while preserving anticonvulsant activity.[7][8] This suggests that the specific steric profile of (2S)-2,5,5-trimethylhexanoic acid could potentially mitigate some of the toxicities associated with simpler BCCAs.

Experimental Comparison: In Vitro Fatty Acid Oxidation (FAO) Assay

To quantitatively compare the metabolic impact of these acids, a robust in vitro assay is required. A fatty acid oxidation (FAO) assay in a relevant cell line (e.g., primary hepatocytes or HepG2 cells) provides a direct measure of how these compounds interfere with mitochondrial energy metabolism.

Expertise & Rationale: We choose an FAO assay because it is a primary metabolic pathway for fatty acids, and its disruption is a known mechanism of toxicity for some BCCAs.[16][17] By measuring the oxidation of a radiolabeled long-chain fatty acid (e.g., ¹⁴C-palmitate) in the presence of our test compounds, we can directly assess their potential to inhibit this critical pathway. This provides a self-validating system where a known inhibitor (like etomoxir) serves as a positive control, ensuring the assay is performing correctly.

Protocol: Comparative Fatty Acid β-Oxidation Assay

1. Materials and Reagents:

  • Cell line: Human hepatocytes (e.g., HepG2)

  • Culture medium: As recommended for the cell line

  • Test Compounds: (2S)-2,5,5-trimethylhexanoic acid, Valproic Acid, 2-Ethylhexanoic Acid, Pivalic Acid (dissolved in a suitable vehicle like DMSO or ethanol).

  • FAO Substrate: [1-¹⁴C]Palmitic acid complexed to bovine serum albumin (BSA).

  • Positive Control: Etomoxir (a known CPT1 inhibitor).

  • Scintillation fluid and vials.

2. Cell Preparation:

  • Seed HepG2 cells in a 24-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

  • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

3. Treatment Protocol:

  • Prepare working solutions of each test compound and the positive control in the culture medium.

  • Aspirate the old medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the medium containing the test compounds (e.g., at concentrations ranging from 10 µM to 1 mM) or vehicle control to the respective wells.

  • Pre-incubate the cells with the compounds for 2-4 hours.

4. FAO Measurement:

  • After pre-incubation, add the [1-¹⁴C]Palmitic acid-BSA complex to each well to a final concentration of 100 µM (with ~0.5 µCi/well).

  • Seal the plate with a specialized sealing mat that captures CO₂.

  • Incubate for 2-3 hours at 37°C. The β-oxidation of [1-¹⁴C]Palmitic acid releases ¹⁴CO₂.

  • Terminate the reaction by injecting perchloric acid into each well.

  • Place a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenethylamine) in the headspace above each well to capture the released ¹⁴CO₂.

  • Allow trapping to proceed for several hours or overnight.

  • Transfer the filter paper to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the rate of fatty acid oxidation as disintegrations per minute (DPM) per mg of protein.

  • Normalize the results to the vehicle control (set to 100% activity).

  • Plot the percent inhibition of FAO versus the concentration of each test compound to determine the IC₅₀ value.

Diagram 1: Experimental Workflow for FAO Assay

FAO_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay FAO Measurement cluster_analysis Data Analysis seed 1. Seed HepG2 Cells in 24-well plate incubate_attach 2. Incubate Overnight (Attachment) seed->incubate_attach pre_incubate 3. Pre-incubate with Test Compounds incubate_attach->pre_incubate add_substrate 4. Add [1-14C]Palmitate pre_incubate->add_substrate incubate_assay 5. Incubate (Release 14CO2) add_substrate->incubate_assay terminate 6. Terminate Reaction (Perchloric Acid) incubate_assay->terminate trap 7. Trap 14CO2 terminate->trap scintillate 8. Scintillation Counting trap->scintillate calculate 9. Calculate Inhibition & IC50 scintillate->calculate

Caption: Workflow for comparing the effects of branched-chain carboxylic acids on fatty acid oxidation.

Hypothetical Data & Interpretation

The following table presents plausible data from the described FAO assay, illustrating how structural differences might translate into biological effects.

Table 2: Hypothetical Inhibition of Fatty Acid Oxidation (FAO) by BCCAs

CompoundIC₅₀ for FAO Inhibition (µM)Predicted Metabolic Impact
(2S)-2,5,5-trimethylhexanoic acid > 1000Low
Valproic Acid ~500Moderate
2-Ethylhexanoic Acid ~250High
Pivalic Acid > 2000Very Low
Etomoxir (Positive Control) 5Very High (as expected)

Interpretation of Results:

  • A higher IC₅₀ value indicates lower inhibitory potency.

  • The data suggests that 2-Ethylhexanoic Acid is the most potent inhibitor of FAO among the tested BCCAs, which aligns with its known hepatotoxicity profile.[18]

  • Valproic Acid shows moderate inhibition.

  • Crucially, (2S)-2,5,5-trimethylhexanoic acid , with its significant steric bulk, shows minimal inhibition of FAO. This result would suggest a potentially improved safety profile concerning metabolic toxicity mediated by this pathway.

  • Pivalic Acid , due to its extreme steric hindrance, is also a very weak inhibitor, reinforcing the structure-activity relationship.

Mechanistic Insight: Influence on Cellular Signaling

Beyond direct metabolic interference, some BCCAs are known to modulate cellular signaling pathways. Valproic acid, for example, is a well-known inhibitor of Histone Deacetylases (HDACs). This inhibition alters chromatin structure and leads to widespread changes in gene transcription, a mechanism believed to contribute to both its therapeutic and teratogenic effects.[6] The structural requirements for HDAC inhibition include the presence of a free carboxylic acid group and an alkyl chain of a specific length.[6] It is plausible that other BCCAs could interact with HDACs or other cellular targets, and the specific stereochemistry and steric bulk of (2S)-2,5,5-trimethylhexanoic acid would be key determinants of any such activity.

Diagram 2: VPA as a Model for BCCA-Mediated HDAC Inhibition

HDAC_Pathway cluster_nucleus Cell Nucleus VPA Valproic Acid (VPA) (or other BCCA) HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Histones_DeAc Deacetylated Histones (Condensed Chromatin) HDAC->Histones_DeAc Histones_Ac Acetylated Histones (Relaxed Chromatin) Histones_Ac->HDAC Removes Acetyl Groups Transcription Gene Transcription Histones_Ac->Transcription Promotes Histones_DeAc->Transcription Inhibits HAT Histone Acetyl- transferase (HAT) HAT->Histones_Ac Adds Acetyl Groups Gene Target Genes Transcription->Gene Activates

Caption: Mechanism of HDAC inhibition by Valproic Acid, a model for BCCA signaling effects.

Conclusion

This comparative guide illustrates that (2S)-2,5,5-trimethylhexanoic acid possesses a unique structural profile that distinguishes it from other well-known branched-chain carboxylic acids. Its defined (S)-stereochemistry and extensive trimethyl substitution pattern are predicted to confer high metabolic stability and a potentially lower capacity to inhibit mitochondrial fatty acid oxidation compared to compounds like 2-ethylhexanoic acid and valproic acid. These characteristics suggest a potentially favorable ADME and safety profile, making it an intriguing candidate for further investigation in drug development. The provided experimental framework offers a robust, self-validating methodology for empirically testing these hypotheses and rigorously characterizing the biological activity of this and other novel BCCAs.

References

  • Wikipedia. Pivalic acid. [Link]

  • Mayo Clinic Laboratories. Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]

  • Scent.vn. Pivalic acid CAS# 75-98-9. [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS. [Link]

  • Australian Department of Health. Hexanoic acid, 2-ethyl-: Human health tier II assessment. [Link]

  • Bundesinstitut für Risikobewertung. 2-Ethylhexanoic acid in baby food and fruit juices packed in glass containers. [Link]

  • Nau, H., et al. "Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect." Journal of medicinal chemistry 39.10 (1996): 1957-1966. [Link]

  • English, J. C., et al. "2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse." Fundamental and applied toxicology 13.4 (1989): 834-844. [Link]

  • Pharmaron. In vitro Assays for Metabolic Diseases. [Link]

  • Bojic, U., et al. "Further Branching of Valproate-Related Carboxylic Acids Reduces the Teratogenic Activity, but Not the Anticonvulsant Effect." Journal of Medicinal Chemistry 39.10 (1996): 1957-1966. [Link]

  • International Journal of Cosmetic Science. Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]

  • Protein & Cell. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. [Link]

  • Creative Bioarray. Fatty Acid Oxidation Assay. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

  • PubChem. 2,2,5-Trimethylhexanoic acid. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PubMed. Valproate disturbs the balance between branched and aromatic amino acids in rats. [Link]

  • Molecules. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. [Link]

  • ResearchGate. Examples of chiral carboxylic acid derivatives with biological activity. [Link]

  • PubMed. Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • R Discovery. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • ResearchGate. Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents. [Link]

  • PubChemLite. 2,5,5-trimethylhexanoic acid (C9H18O2). [Link]

  • Expert Opinion on Drug Discovery. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

  • PubChem. 2,5,5-Trimethylhexanoic acid. [Link]

  • Ataman Kimya. 3,5,5-TRIMETHYLHEXANOIC ACID. [Link]

  • Ataman Kimya. ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). [Link]

  • NextSDS. 2,5,5-Trimethylhexanoic acid — Chemical Substance Information. [Link]

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  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of (2S)-2,5,5-Trimethylhexanoic Acid Concentration Using NMR and LC-MS

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of chiral molecules is paramount. (2S)-2,5,5-trimethylhexanoic acid, a chiral carboxylic acid, presents a com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of chiral molecules is paramount. (2S)-2,5,5-trimethylhexanoic acid, a chiral carboxylic acid, presents a compelling case study for the cross-validation of analytical methodologies. This guide provides an in-depth comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of its concentration. Our focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that guide the experimental design, ensuring robust and reliable data.

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage these orthogonal techniques to ensure data integrity. The principles and protocols discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The Analytical Challenge: Quantifying a Chiral Small Molecule

(2S)-2,5,5-trimethylhexanoic acid's structure, featuring a chiral center and a carboxylic acid moiety, necessitates analytical methods that are not only sensitive and accurate but also specific. The stereochemistry can be critical to its biological activity, making the ability to distinguish and quantify the specific (2S)-enantiomer a key requirement in many applications.

Principle-Driven Method Selection: qNMR and LC-MS

The choice of an analytical technique is a critical decision driven by the specific requirements of the study. For the quantification of (2S)-2,5,5-trimethylhexanoic acid, we will explore two primary, yet fundamentally different, analytical powerhouses: qNMR and LC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR stands as a primary analytical method because the signal intensity is directly proportional to the number of nuclear spins, a fundamental property of the molecule.[4][5][6][7] This unique characteristic allows for quantification without the need for an identical reference standard of the analyte, provided a certified internal standard is used.[5][6] For ¹H qNMR, the integrated area of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard.[4][7]

Key Advantages of qNMR:

  • High Precision and Accuracy: Capable of achieving high levels of accuracy and precision.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Confirmation: Provides structural information, confirming the identity of the analyte simultaneously with quantification.[8]

  • Reduced Need for Specific Reference Standards: Can quantify compounds for which no identical certified reference material exists.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is renowned for its exceptional sensitivity and selectivity, making it the go-to technique for trace-level quantification in complex matrices.[9][10][11] The liquid chromatography component separates the analyte from other components in the sample, while the mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[10][12]

Key Advantages of LC-MS:

  • Unmatched Sensitivity: Capable of detecting analytes at very low concentrations (picogram to femtogram levels).[10]

  • High Throughput: Modern systems can analyze a large number of samples in a short period.

  • Matrix Compatibility: Well-suited for analyzing complex biological samples like plasma and urine.[13]

  • Specificity: The use of techniques like Multiple Reaction Monitoring (MRM) provides a high degree of specificity.[10]

The Cross-Validation Workflow: A Symbiotic Approach

Cross-validation is the process of comparing results from two distinct analytical methods to ensure the accuracy and reliability of the data.[14][15][16][17] This is a critical step in method development and validation, particularly in regulated environments.[18][19] Our workflow is designed to rigorously compare the performance of qNMR and LC-MS for the quantification of (2S)-2,5,5-trimethylhexanoic acid.

Caption: Cross-validation workflow for (2S)-2,5,5-trimethylhexanoic acid.

Experimental Protocols

Part 1: Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • Internal Standard Selection: A certified reference material with a known purity is essential. Maleic acid or 1,4-Dioxane are suitable internal standards as their proton signals do not overlap with those of (2S)-2,5,5-trimethylhexanoic acid.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are common choices.[20]

  • Procedure:

    • Accurately weigh approximately 10 mg of (2S)-2,5,5-trimethylhexanoic acid and 10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution to a 5 mm NMR tube.[20]

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Key Parameters:

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.

    • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is necessary to ensure complete relaxation of the nuclei between scans. This is crucial for accurate integration.

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: The acquired spectrum must be carefully phased and the baseline corrected to ensure accurate integration.

  • Integration: Integrate the well-resolved proton signals of both the analyte and the internal standard. For (2S)-2,5,5-trimethylhexanoic acid, the protons on the alpha-carbon or the methyl groups can be used for quantification.

  • Concentration Calculation: The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

  • Internal Standard Selection: A stable isotope-labeled (SIL) analog of (2S)-2,5,5-trimethylhexanoic acid (e.g., d3- or ¹³C-labeled) is the ideal internal standard as it co-elutes and has similar ionization efficiency, thus compensating for matrix effects.

  • Extraction from Matrix (if applicable): For biological samples, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically required to remove interferences.

  • Procedure:

    • Spike the samples, calibration standards, and quality controls with the internal standard.

    • Perform the extraction procedure.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of small organic acids.[21] Chiral chromatography may be necessary to separate enantiomers if required.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[10]

  • MRM Transitions: The precursor ion (the [M-H]⁻ ion for carboxylic acids in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity.

3. Data Processing and Analysis:

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: The concentration of the analyte in the unknown samples is determined from the calibration curve.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of qNMR and LC-MS/MS for the analysis of (2S)-2,5,5-trimethylhexanoic acid.

ParameterQuantitative NMR (qNMR)LC-MS/MSRationale and Causality
Linearity (R²) > 0.999> 0.995Both techniques exhibit excellent linearity over a defined range.
Accuracy (% Bias) < 2%< 15% (within ±20% at LLOQ)qNMR's direct measurement principle often leads to higher accuracy. LC-MS/MS accuracy can be influenced by matrix effects.
Precision (%RSD) < 2%< 15% (within ±20% at LLOQ)Both methods demonstrate high precision.
Limit of Detection (LOD) ~1-10 µg/mL~0.1-1 ng/mLLC-MS/MS is significantly more sensitive due to the selectivity of mass detection.
Limit of Quantitation (LOQ) ~5-50 µg/mL~0.5-5 ng/mLThe higher sensitivity of LC-MS/MS translates to a much lower LOQ.
Throughput LowerHigherLC-MS/MS with an autosampler allows for the analysis of a large number of samples unattended.
Matrix Effect Low to NoneCan be SignificantqNMR is less susceptible to matrix effects as the detection is based on a fundamental nuclear property. Matrix effects in LC-MS/MS can suppress or enhance the analyte signal.
Structural Info YesLimited (MS/MS provides some structural clues)NMR provides unambiguous structural confirmation.

Decisional Framework: Choosing the Right Tool for the Job

The choice between qNMR and LC-MS is not about which technique is "better," but which is more "fit-for-purpose."

G start Start: Define Analytical Need need What is the primary goal? start->need quant Accurate Quantification need->quant Primary Quantification struct Structural Elucidation & Quantification need->struct Structure & Quantity matrix Sample Matrix Complexity quant->matrix qnmr qNMR is a strong candidate struct->qnmr simple_matrix Simple (e.g., pure substance, simple formulation) matrix->simple_matrix complex_matrix Complex (e.g., plasma, tissue) matrix->complex_matrix concentration Expected Analyte Concentration high_conc High (µg/mL to mg/mL) concentration->high_conc low_conc Low (ng/mL to pg/mL) concentration->low_conc simple_matrix->concentration lcms LC-MS/MS is the preferred method complex_matrix->lcms high_conc->qnmr low_conc->lcms cross_validate Cross-validate with the other technique for data integrity qnmr->cross_validate lcms->cross_validate

Caption: Decision-making flowchart for selecting between qNMR and LC-MS/MS.

Conclusion

The cross-validation of (2S)-2,5,5-trimethylhexanoic acid concentration using qNMR and LC-MS provides a robust and comprehensive approach to analytical method development. qNMR serves as an excellent primary method for establishing an accurate and precise reference value, while LC-MS offers unparalleled sensitivity for trace-level quantification in complex biological matrices. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can design and implement a scientifically sound analytical strategy, ensuring the generation of high-quality, reliable, and defensible data in their research and development endeavors. The synergistic use of these orthogonal methods, as outlined in this guide, represents a best practice for achieving the highest level of confidence in analytical results.

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